molecular formula C4H11N3 B1360318 Piperazin-1-amine CAS No. 30651-60-6

Piperazin-1-amine

Cat. No.: B1360318
CAS No.: 30651-60-6
M. Wt: 101.15 g/mol
InChI Key: IYPZRUYMFDWKSS-UHFFFAOYSA-N
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Description

Historical Context and Significance of the Piperazine (B1678402) Moiety in Medicinal Chemistry

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, has been a mainstay in medicinal chemistry for over a century. nih.gov Its journey began with the discovery of its anthelmintic properties, effectively treating worm infections. nih.gov This initial success paved the way for the exploration of a vast chemical space, revealing that the piperazine scaffold is a "privileged structure" in drug discovery. researchgate.netresearchgate.net

The significance of the piperazine moiety lies in its unique physicochemical properties. The two nitrogen atoms can be readily functionalized, allowing for the creation of diverse libraries of compounds with varying biological activities. mdpi.com This structural versatility has led to the development of a wide range of drugs targeting different therapeutic areas, including:

Antipsychotics: Many successful antipsychotic drugs incorporate the piperazine ring. researchgate.net

Antidepressants: The scaffold is a common feature in various antidepressant medications. researchgate.net

Anticancer agents: Piperazine derivatives have shown significant potential in oncology. researchgate.net

Antimicrobial and Antifungal agents: The piperazine core is present in numerous compounds developed to combat bacterial and fungal infections. researchgate.netderpharmachemica.com

Antiviral agents: Researchers have successfully synthesized piperazine-containing compounds with notable antiviral activity, including against HIV. arabjchem.org

The ability of the piperazine ring to improve the pharmacokinetic properties of drug candidates, such as solubility and bioavailability, further cements its importance in medicinal chemistry. mdpi.com

Role of Piperazin-1-amine as a Privileged Scaffold in Drug Discovery and Development

This compound, which features a primary amine group attached to one of the piperazine nitrogens, has garnered significant attention as a versatile building block in drug discovery. This "privileged scaffold" provides a reactive handle for chemists to introduce a wide variety of substituents, thereby fine-tuning the pharmacological profile of the resulting molecules. smolecule.comsolubilityofthings.com

The primary amine of this compound serves as a nucleophile, readily participating in reactions to form amides, sulfonamides, and Schiff bases, among other functional groups. This reactivity allows for the systematic exploration of structure-activity relationships (SAR), a critical process in optimizing lead compounds.

The utility of this compound as a scaffold is evident in the diverse range of biologically active compounds synthesized from it. For instance, Schiff base derivatives of 1-amino-4-methylpiperazine (B1216902) have been investigated for their antimicrobial and antibacterial properties. nih.govdergipark.org.tr Furthermore, this compound and its derivatives are key intermediates in the synthesis of compounds targeting the central nervous system, including potential antipsychotic and antidepressant agents. researchgate.netontosight.ai

The following table provides examples of how the this compound scaffold has been utilized in the development of compounds with potential therapeutic applications.

Derivative TypeSynthetic ApproachPotential Therapeutic Application
Schiff BasesCondensation with various aldehydes and ketonesAntimicrobial, Antibacterial
AmidesAcylation with carboxylic acids or their derivativesAntipsychotic, Antidepressant
SulfonamidesReaction with sulfonyl chloridesVaried, depending on the substituent

Overview of Current Research Landscape and Emerging Trends in this compound Related Compounds

The current research landscape for this compound and its derivatives is vibrant and expanding, with a clear trend towards the development of targeted therapies. Researchers are increasingly leveraging this scaffold to design molecules with high specificity for their biological targets, aiming to enhance efficacy and reduce off-target effects.

A significant area of focus is the synthesis of novel antimicrobial and antifungal agents. researchgate.netrjptonline.orgthieme-connect.com With the rise of antibiotic resistance, the need for new therapeutic options is urgent. The ability to readily modify the this compound structure allows for the creation of compounds that can potentially overcome existing resistance mechanisms. Recent studies have demonstrated the successful synthesis of piperazine analogues containing thiadiazole rings with promising antimicrobial activity. rjptonline.org

Another prominent trend is the development of compounds targeting the central nervous system. The piperazine moiety is a well-established pharmacophore for CNS-active drugs, and researchers are exploring new derivatives of this compound for the treatment of psychiatric disorders. researchgate.net For example, research into 2-[4-(aryl substituted) piperazin-1-yl]-N-benzylacetamides has shown potential for atypical antipsychotic activity.

Furthermore, the antiviral potential of piperazine-containing compounds continues to be an active area of investigation. Recent advances have highlighted the development of piperazine-based antiviral agents, including those with activity against HIV. arabjchem.orgarabjchem.org

The table below summarizes recent research findings on compounds derived from the this compound scaffold, illustrating the emerging trends in its application.

Research AreaCompound ClassKey Findings
Antimicrobial Piperazine-Thiadiazole AnaloguesShowed capable activities against Vibrio cholera and Bacillus subtilis. rjptonline.org
Antifungal Piperazine-1-carboxamidine analoguesHigh reactive oxygen species accumulation in Candida albicans, leading to high antifungal activity. derpharmachemica.com
Antipsychotic 2-[4-(aryl substituted) piperazin-1-yl]-N-benzylacetamidesDemonstrated good similarity to standard antipsychotic drugs and potential atypical antipsychotic-like profile.
Antiviral (HIV) Benzamide analogues containing piperazineShowed prominent antiviral potential against H9 and MT4 cell lines. arabjchem.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

piperazin-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11N3/c5-7-3-1-6-2-4-7/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYPZRUYMFDWKSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50276410
Record name Piperazin-1-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30651-60-6
Record name Piperazin-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50276410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-AMINOPIPERAZINE
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Synthetic Methodologies and Innovations for Piperazin 1 Amine and Analogs

Conventional Synthetic Routes to Piperazin-1-amine and its Derivatives

Traditional methods for synthesizing this compound and its analogs have long been the foundation of medicinal chemistry. These routes, characterized by their reliability, include reductive amination, alkylation, acylation, and various cyclization strategies.

Reductive Amination Strategies for this compound Synthesis

Reductive amination is a cornerstone for the synthesis of this compound and its substituted analogs. A primary and widely documented method involves the nitrosation of piperazine (B1678402) to form an N-nitrosopiperazine intermediate, which is subsequently reduced to yield 1-aminopiperazine. researchgate.net This two-step process is a common approach for introducing the exocyclic amino group.

The initial nitrosation is typically carried out using sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid like hydrochloric acid (HCl) at low temperatures. researchgate.net The subsequent reduction of the N-nitroso group is a critical step, and various reducing agents can be employed. Classic methods utilize metallic zinc powder in the presence of an acid or a more potent reducing agent like lithium aluminum hydride (LiAlH₄). researchgate.netgoogle.comgoogleapis.com For instance, N-nitrosopiperazine can be reduced by LiAlH₄ in a solvent such as tetrahydrofuran (B95107) (THF) under reflux to yield N-aminopiperazine. researchgate.net An alternative involves the use of zinc powder, which is a common method for preparing 1-amino-4-methylpiperazine (B1216902) from 1-methyl-4-nitrosopiperazine. google.comchemicalbook.com

More contemporary reductive amination strategies involve the direct reaction of a piperazine derivative with a ketone or aldehyde in the presence of a mild reducing agent. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a favored reagent for this transformation, as it is selective and allows for one-pot procedures under mild conditions. nih.gov This method is particularly useful for creating more complex piperazine derivatives by elongating scaffolds through the reaction of a protected piperazine amine with a ketone. nih.gov

PrecursorReagentsProductYieldReference
Piperazine1. NaNO₂, HCl2. LiAlH₄, THF1-Aminopiperazine72% (Step 1) researchgate.net
N-NitrosopiperazineLiAlH₄, Ethyl Ether1-Aminopiperazine derivative- google.com
2-(Piperazin-1-yl)ethanamine, N-methyl-4-piperidoneNaBH(OAc)₃2-(4-(1-Methylpiperidin-4-yl)piperazin-1-yl)ethanamine60% nih.gov
1-Methyl-4-nitrosopiperazineZinc Powder, H₂O, CO₂4-Methylthis compound96% chemicalbook.com

Alkylation and Acylation Reactions in this compound Scaffold Construction

Alkylation and acylation are fundamental reactions for modifying the piperazine scaffold, allowing for the introduction of a wide array of functional groups at the nitrogen atoms. These reactions are crucial for building the diverse libraries of piperazine derivatives used in drug discovery.

Alkylation typically involves the reaction of a piperazine derivative with an alkyl halide. sciencemadness.orgrsc.org For instance, N-nitrosopiperazine can be alkylated with cycloalkyl bromides or chlorides as a preliminary step before the reduction of the nitroso group to an amino group. google.comgoogleapis.com The reaction conditions often involve a base to neutralize the acid formed. In a one-pot, three-component reaction, 1,4-diazabicyclo[2.2.2]octane (DABCO) can react with alkyl halides and aryl halides in the presence of a copper(I) catalyst to form N-alkyl-N'-aryl-piperazines in high yields. rsc.org

Acylation involves the reaction of a piperazine with an acylating agent, such as an acyl chloride or an acid anhydride, to form an amide linkage. sciencemadness.orgresearchgate.net This reaction is often used to introduce specific functionalities or to protect one of the nitrogen atoms while the other is being modified. sciencemadness.org For example, the primary amine of an aminopiperazine can be selectively acylated. In some syntheses, an in-situ prepared aminopiperazine is temporarily converted to a hydrazone to facilitate the separation of byproducts before proceeding with acylation. researchgate.net The choice of reaction conditions, such as the order of acylation and alkylation, can be critical in achieving the desired product. sciencemadness.org

These reactions are often part of a multi-step synthesis. For example, a common sequence is the mono-alkylation of piperazine, followed by acylation of the remaining secondary amine. sciencemadness.org

Cyclization Approaches for Piperazine Ring Formation from Primary Amines

The construction of the piperazine ring itself from acyclic precursors is a key strategy, particularly for creating substituted piperazines. researchgate.net These methods often involve the cyclization of linear diamine precursors. researchgate.net

One innovative approach utilizes primary amines and nitrosoalkenes as starting materials. nih.govresearchgate.net This method involves a sequential double Michael addition of a primary amine to a nitrosoalkene, forming a bis(oximinoalkyl)amine intermediate. This intermediate then undergoes a stereoselective catalytic reductive cyclization of the oxime groups to form the piperazine ring. nih.govresearchgate.net This strategy allows for the direct conversion of a primary amino group into a piperazine ring, enabling the modification of bioactive molecules like α-amino acids. nih.govresearchgate.net The proposed mechanism for the final step involves the catalytic hydrogenolysis of the N-O bonds to yield a diimine intermediate, which then cyclizes and is further reduced to the final piperazine product. nih.gov

Another strategy involves the cyclization of dipeptide derivatives. The alkyl ester of a linear dipeptide can be cyclized to form a diketopiperazine, often using acid or base catalysis. google.com These diketopiperazines can then be reduced to form the corresponding piperazine. rsc.org Acid catalysis is often preferred to avoid racemization issues associated with base catalysis. google.com

The ring-opening of 1,4-diazabicyclo[2.2.2]octane (DABCO) derivatives is another versatile method for generating functionalized piperazines. rsc.orgresearchgate.net Activation of DABCO with various reagents, such as alkyl or aryl halides, creates quaternary ammonium (B1175870) salts that are susceptible to nucleophilic attack, leading to the cleavage of a C-N bond and formation of a piperazine ring. rsc.org

Sustainable and Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have increasingly influenced the synthesis of piperazine-based compounds, leading to the development of more sustainable and environmentally friendly methods. researchgate.net These approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.

Microwave-Assisted Synthetic Protocols for Piperazine Analogs

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and often cleaner reactions. mdpi.comrsc.org This technology utilizes the ability of polar solvents to convert electromagnetic radiation into heat, leading to rapid and uniform heating of the reaction mixture. rsc.org

The synthesis of monosubstituted piperazine derivatives, which can take several hours under traditional reflux conditions, can be accomplished in significantly shorter times with comparable yields and purity using microwave irradiation. mdpi.com For example, the nucleophilic substitution reaction between piperazine and various electrophiles is accelerated under microwave conditions. mdpi.com

Microwave-assisted synthesis has also been successfully applied to the formation of 2,5-piperazinediones from N-Boc dipeptide esters under solvent-free conditions, highlighting its efficiency and environmental benefits. researchgate.net In the synthesis of more complex molecules like PROTACs (Proteolysis Targeting Chimeras), microwave-assisted SNAr reactions for linker conjugation have been shown to produce high yields in as little as 15 minutes, a significant improvement over conventional overnight heating. rsc.org This rapid and efficient heating can lead to more than a two-fold improvement in yield in half the reaction time compared to traditional oil bath heating. rsc.org

Reaction TypeConventional Method (Time)Microwave-Assisted Method (Time)Key AdvantageReference
Monosubstituted Piperazine SynthesisSeveral hours (reflux)MinutesSignificant time reduction mdpi.com
2,5-Piperazinedione Synthesis-5-65 minutesSolvent-free, efficient researchgate.net
Pomalidomide Analogue Synthesis (SNAr)30 minutes (oil bath)15 minutes>2-fold yield improvement rsc.org
Acetamide Derivative Synthesis2-3 hoursA few minutesTime reduction, good yields mdpi.com

Photoredox Catalysis in this compound Derivative Synthesis

Visible-light photoredox catalysis represents a mild and green alternative to classical synthetic methods, enabling a wide range of chemical transformations under ambient conditions. mdpi.comencyclopedia.pub This technique utilizes photocatalysts, often based on iridium or ruthenium, which, upon absorbing light, can initiate single-electron transfer (SET) processes to generate reactive radical intermediates. mdpi.comencyclopedia.pub

One of the earliest applications in piperazine chemistry was the C-H arylation of N-Boc piperazines, reported by MacMillan and coworkers. mdpi.comencyclopedia.pub In this process, an excited iridium photocatalyst reduces an aryl halide to a radical anion and oxidizes the piperazine to an amino radical cation. mdpi.comencyclopedia.pub Subsequent deprotonation and radical-radical coupling lead to the α-functionalized piperazine. mdpi.comencyclopedia.pub

More recent developments have focused on using organic photocatalysts, such as carbazolyl dicyanobenzene (4CzIPN), which are more sustainable and less toxic than their transition-metal counterparts. mdpi.comresearchgate.net These organic catalysts have been successfully employed in decarboxylative annulation reactions between glycine-based diamines and various aldehydes to access C2-substituted piperazines. mdpi.comnih.gov This approach circumvents the need for pre-functionalized substrates and provides a programmable route to diverse piperazine cores through a 6-endo-trig radical cyclization with in-situ generated imines. nih.gov

The use of photoredox catalysis offers a sustainable pathway for the synthesis of complex piperazine derivatives, avoiding harsh reagents and providing access to novel chemical space. mdpi.com

Green Solvents and Catalyst-Free Methods for this compound Compounds

In recent years, the principles of green chemistry have increasingly influenced the design of synthetic routes for piperazine derivatives. These approaches aim to reduce environmental impact by minimizing waste, using less hazardous substances, and improving energy efficiency.

One notable advancement is the use of catalyst-free, one-pot, atom-economical domino reactions for the synthesis of disubstituted piperazine derivatives. rsc.orgrsc.org These reactions proceed under mild conditions and offer moderate to high yields, showcasing their potential for large-scale, environmentally benign synthesis. rsc.orgrsc.org For instance, a study demonstrated the synthesis of piperazine analogs through a Petasis multicomponent reaction (MCR) using various energy sources like microwave irradiation and ultrasonication, which significantly reduced reaction times and energy consumption compared to conventional refluxing. researchgate.net In this method, substituted boronic acids, N-Boc-piperazine, and glyoxylic acid were reacted in different solvents, with microwave synthesis in acetonitrile (B52724) (ACN) or dichloromethane (B109758) yielding over 95% of the product. researchgate.net

Another green approach involves the use of piperazine itself as a solvent in palladium-catalyzed aminations, creating an eco-friendly and cost-effective synthesis of arylpiperazines. organic-chemistry.orgnih.gov Furthermore, the synthesis of 1,4-bis(methacryloyl)piperazine has been achieved in bulk (without a solvent) using an environmentally friendly clay catalyst, Maghnite-H⁺, at room temperature. researchgate.net The development of reusable nanocatalysts, such as hercynite sulfaguanidine-SA, has also enabled the one-pot, multi-component synthesis of 2-(piperazin-1-yl) quinoxaline (B1680401) derivatives under green conditions. rsc.org

Table 1: Comparison of Green Synthetic Methods for Piperazine Derivatives

Method Key Features Reactants Solvents/Conditions Yield Reference
Petasis MCR Microwave irradiation, reduced reaction time Substituted boronic acids, N-Boc-piperazine, glyoxylic acid Acetonitrile/Dichloromethane >95% researchgate.net
Catalyst-Free Domino Reaction One-pot, atom-economical Not specified Mild conditions Moderate to high rsc.orgrsc.org
Pd-Catalyzed Amination Piperazine as solvent Aryl chlorides, piperazine Neat piperazine Up to 97% organic-chemistry.orgnih.gov
Bulk Synthesis Solvent-free, clay catalyst Piperazine, methacrylic anhydride Maghnite-H⁺, room temp. 72% (monomer) researchgate.net
Nanocatalyst MCR Reusable nanocatalyst, one-pot 2-(piperazin-1-yl) quinoxaline, formaldehyde, isatin Water, 80°C Good to high rsc.org

Multicomponent Reactions (MCRs) for this compound Libraries

Multicomponent reactions (MCRs) are powerful tools for generating libraries of structurally diverse molecules from simple starting materials in a single step, aligning with the principles of efficiency and atom economy. frontiersin.org Several MCR strategies have been successfully employed for the synthesis of piperazine-containing scaffolds.

The Ugi four-component reaction (U-4CR) and related isocyanide-based MCRs have proven particularly effective. organic-chemistry.org For example, a split-Ugi reaction has been utilized to create a library of 1,4-disubstituted piperazine-based compounds, which were subsequently evaluated as dopamine (B1211576) receptor ligands. nih.gov This approach demonstrates the potential of MCRs in drug discovery for rapidly generating and screening diverse chemical entities. nih.gov Another innovative use of the U-4CR involves the combination of bifunctional starting materials, such as α-azidocarboxylic acid and propargyl amine, to synthesize triazole-fused piperazines through a subsequent [3+2] cycloaddition. organic-chemistry.org

The Petasis MCR has also been adapted for the synthesis of piperazine analogs, offering a sustainable alternative to traditional methods by employing varied energy sources and green solvents. researchgate.net Furthermore, a copper(I)-catalyzed multicomponent cycloaromatizative amination strategy has been developed for the synthesis of polyaryl and heteropolyaryl amines, allowing for the direct incorporation of diverse amine substrates, including those containing piperazine moieties. nih.gov

Catalytic Methodologies for this compound Ring Formation

Catalysis plays a pivotal role in the efficient and selective synthesis of the piperazine ring. Various transition metal catalysts have been employed to facilitate key bond-forming reactions.

Palladium-Catalyzed Aminations in Arylpiperazine Synthesis

Palladium-catalyzed amination, particularly the Buchwald-Hartwig amination, is a cornerstone for the synthesis of N-arylpiperazines. nih.gov This methodology allows for the efficient coupling of aryl halides with piperazine and its derivatives. nih.govtosoh.co.jp Research has focused on optimizing catalyst systems, bases, and solvents to improve reaction efficiency and scope. nih.govuwindsor.ca For instance, the use of a Pd/P(t-Bu)₃ catalyst system has been shown to be highly effective for the amination of a wide range of aryl halides, including less reactive aryl chlorides. tosoh.co.jp A significant advancement is the development of a facile Pd-catalyzed method that proceeds under aerobic and solvent-free conditions, with piperazine itself acting as the solvent, leading to high yields of arylpiperazines in a short reaction time. organic-chemistry.orgnih.gov

Ruthenium-Catalyzed Diol-Diamine Couplings for Piperazine Derivatives

Ruthenium catalysts have emerged as effective tools for the synthesis of piperazines through diol-diamine coupling reactions via a hydrogen borrowing mechanism. organic-chemistry.orgnih.gov A (pyridyl)phosphine-ligated ruthenium(II) catalyst has been shown to efficiently catalyze this transformation, providing access to piperazines and related diazepanes under conditions that tolerate a variety of functional groups. organic-chemistry.orgorganic-chemistry.orgnih.govresearchgate.net This method is particularly noteworthy for its ability to synthesize medicinally relevant compounds like cyclizine (B1669395) and homochlorcyclizine (B1174605) in high yields. organic-chemistry.orgnih.gov The reaction proceeds through either two sequential N-alkylations or an intermediate tautomerization pathway. nih.govresearchgate.net

Highly Diastereoselective Intramolecular Hydroamination Reactions

Intramolecular hydroamination reactions catalyzed by transition metals offer a powerful strategy for the stereoselective synthesis of substituted piperazines. A highly diastereoselective intramolecular palladium-catalyzed hydroamination has been developed as a key step in a modular synthesis of 2,6-disubstituted piperazines. organic-chemistry.orgacs.orgrsc.orgnih.gov This method utilizes aminoalkene substrates prepared from enantiopure amino acids, allowing for the formation of trans-2,6-disubstituted piperazines with high diastereoselectivity. acs.orgrsc.org The stereochemistry of the products has been confirmed by X-ray crystallography. acs.orgnih.gov Lanthanocene-catalyzed intramolecular hydroamination has also been explored for the synthesis of 2,6-disubstituted piperidines, demonstrating high diastereoselectivity for the cis isomer. nih.gov

Table 2: Overview of Catalytic Methods for Piperazine Ring Formation

Catalytic Method Catalyst Key Transformation Substrates Products Reference
Palladium-Catalyzed Amination Pd/P(t-Bu)₃, Pd/BINAP C-N bond formation Aryl halides, piperazine N-Arylpiperazines tosoh.co.jpnih.gov
Ruthenium-Catalyzed Coupling (Pyridyl)phosphine-ligated Ru(II) Diol-diamine coupling Diols, diamines Piperazines, diazepanes organic-chemistry.orgorganic-chemistry.orgnih.gov
Diastereoselective Hydroamination Palladium catalyst Intramolecular hydroamination Aminoalkenes trans-2,6-Disubstituted piperazines organic-chemistry.orgacs.orgrsc.orgnih.gov

Chemo- and Regioselective Synthesis of Substituted this compound Scaffolds

The ability to control chemo- and regioselectivity is crucial for the synthesis of complex and functionally diverse piperazine derivatives. Various strategies have been developed to achieve this control.

A palladium-catalyzed cyclization reaction provides a modular approach to highly substituted piperazines by coupling a propargyl unit with different diamine components, offering high regio- and stereochemical control. acs.org The synthesis of homochiral cis- and trans-2-phenyl-3-(trifluoromethyl)piperazines has been achieved through the diastereoselective nucleophilic addition of the Ruppert-Prakash reagent to a homochiral α-amino sulfinylimine. nih.gov

Furthermore, a divergent synthesis has been developed for 2,5-disubstituted piperazines, allowing for the creation of either cis or trans isomers with high diastereoselectivity from homochiral amino alcohols. rsc.org The synthesis of N-substituted cinnamoyl-piperazine derivatives has been accomplished via the Wittig reaction, demonstrating another route to functionalized piperazine scaffolds. researchgate.net The chemo- and regioselectivity of multicomponent reactions, such as the copper-catalyzed synthesis of substituted pyridines, can also be controlled by the choice of solvent and reaction conditions. frontiersin.org

Chiral Synthesis of this compound Derivatives

The synthesis of enantiomerically pure piperazine derivatives is of significant interest in medicinal chemistry due to the prevalence of the piperazine scaffold in a wide array of pharmacologically active compounds. The stereochemistry of substituents on the piperazine ring can dramatically influence biological activity, making the development of stereoselective synthetic methods a critical area of research. Methodologies for achieving chiral piperazine structures often involve asymmetric synthesis from prochiral precursors, the use of chiral auxiliaries derived from the chiral pool, and enzymatic resolutions.

Common strategies for the asymmetric synthesis of substituted piperazines include the enantioselective hydrogenation of prochiral pyrazines or piperazinones, stereoselective alkylation, and cyclization reactions that control the formation of stereocenters. researchgate.netnih.gov These methods aim to produce piperazine derivatives with high enantiomeric and diastereomeric purity.

One successful approach involves the asymmetric hydrogenation of pyrazine (B50134) derivatives. For instance, chiral piperazines can be synthesized through the Iridium-catalyzed asymmetric hydrogenation of pyrazines that have been activated by alkyl halides. This method yields a variety of chiral 3-substituted, 2,3-disubstituted, and 3,5-disubstituted piperazines with high enantioselectivity. researchgate.netacs.org Another key strategy is the palladium-catalyzed asymmetric allylic alkylation of N-protected piperazin-2-ones, which allows for the synthesis of highly enantioenriched α-secondary and α-tertiary piperazin-2-ones. nih.govcaltech.edu These intermediates can then be reduced to the corresponding chiral piperazines. nih.gov

The use of chiral building blocks, or the "chiral pool," is another cornerstone of asymmetric piperazine synthesis. Natural amino acids are common starting materials, allowing their inherent chirality to be transferred to the target piperazine structure. researchgate.netrsc.org For example, enantiopure 1-benzyl-2,3-disubstituted piperazines have been synthesized from N-sulfinyl-N-benzyldiamino alcohols. researchgate.net Additionally, multicomponent reactions, such as the split-Ugi reaction, can employ α-amino acid-derived chiral components to create structurally diverse piperazine-based peptidomimetics stereoconservatively. researchgate.net

Biocatalysis offers a green and highly selective alternative for producing chiral amines and their precursors. ω-transaminases, for example, are used for the asymmetric amination of prochiral ketones to produce chiral amines with high enantiomeric excess. beilstein-journals.orgnih.gov This enzymatic approach can be applied to piperidone precursors to generate chiral aminopiperidines, which are valuable intermediates. beilstein-journals.org

Asymmetric Hydrogenation of Pyrazine Derivatives

Asymmetric hydrogenation is a powerful tool for creating chiral centers. In the context of piperazine synthesis, the reduction of prochiral pyrazines or their activated salts using chiral transition-metal catalysts is a prominent method. Zhou and co-workers developed a system using an Iridium catalyst with a JosiPhos-type ligand for the asymmetric hydrogenation of 3-substituted pyrazinium salts, achieving good to excellent enantioselectivity. researchgate.net

Table 1: Iridium-Catalyzed Asymmetric Hydrogenation of Pyrazinium Salts Data sourced from a study on the synthesis of chiral piperazines via hydrogenation. researchgate.netacs.org

Substrate (Pyrazinium Salt)Chiral LigandYield (%)Enantiomeric Excess (ee, %)
3-Phenyl-pyrazinium(R,S)-L19592
3-(4-Fluorophenyl)-pyrazinium(R,S)-L19691
3-(2-Naphthyl)-pyrazinium(R,S)-L19390
2,3-Diphenyl-pyrazinium(S,R)-L29996 (trans)
3,5-Dimethyl-pyrazinium(S,R)-L29994

Ligands L1 and L2 are proprietary JosiPhos-type ligands used in the study.

Palladium-Catalyzed Asymmetric Allylic Alkylation

The Stoltz group has reported the enantioselective synthesis of α-tertiary piperazin-2-ones through palladium-catalyzed decarboxylative allylic alkylation. nih.govcaltech.edu This method utilizes a chiral phosphinooxazoline (PHOX) ligand, specifically (S)-(CF₃)₃-tBuPHOX, to induce asymmetry. The resulting enantioenriched piperazin-2-ones are versatile intermediates that can be converted to the corresponding piperazines. nih.govcaltech.edu

Table 2: Pd-Catalyzed Enantioselective Synthesis of α-Tertiary Piperazin-2-ones Data derived from research on catalytic asymmetric allylic alkylation. nih.govcaltech.edu

Allyl GroupYield (%)Enantiomeric Excess (ee, %)
Allyl8994
Methallyl9591
Chloroallyl7896
Cinnamyl8590
Crotyl6591 (anti)

Synthesis from the Chiral Pool

Starting from readily available, enantiopure compounds such as amino acids is a classic strategy to produce chiral molecules. A multi-step synthesis starting from homochiral amino acids can produce 6-substituted piperazine-2-acetic acid esters as separable diastereomeric mixtures. rsc.org Another approach uses N-sulfinyl diamines, derived from amino alcohols, to synthesize enantiopure substituted piperazines and ketopiperazines. researchgate.net The chirality of the sulfinyl group directs the stereochemical outcome of subsequent transformations.

A patent describes a method for synthesizing chiral piperazinone derivatives starting from amino acids. google.com By selecting either an L- or D-amino acid ester, the corresponding S- or R-configured piperazinone can be obtained. For example, reacting an N-protected aminoacetaldehyde with (R)-methyl aminopropionate and subsequent deprotection and cyclization yields the (R)-configured product with high purity. google.com

Table 3: Chiral Synthesis of Piperazinones from Amino Acid Esters Data from a patent on chiral piperazinone derivative synthesis. google.com

Amino Acid EsterFinal Product ConfigurationYield (%)Enantiomeric Excess (ee, %)
L-Alanine Methyl EsterS->98
D-Alanine Methyl EsterR->98
(R)-Methyl aminopropionateR9198.3

Yield reported for the final cyclized product after purification.

Advanced Spectroscopic and Analytical Characterization Techniques in Piperazin 1 Amine Research

Structural Elucidation Techniques for Piperazin-1-amine Compounds

The precise determination of the three-dimensional arrangement of atoms in this compound and its analogs is accomplished through a combination of powerful spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of this compound derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms.

In ¹H NMR spectroscopy, the protons of the piperazine (B1678402) ring typically exhibit signals in the range of δ 2.5-3.5 ppm. For substituted piperazin-1-amines, the chemical shifts of these protons can be influenced by the nature and position of the substituent. For instance, in N-benzoylated piperazines, the protons on the NCH₂ groups of the piperazine ring may show distinct signals due to restricted rotation around the amide bond, a phenomenon that can be studied using temperature-dependent NMR. rsc.org The primary amine protons of this compound itself are expected to produce a characteristically broad signal. vulcanchem.com

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. The carbon atoms of the piperazine ring in derivatives typically resonate in the range of 40-60 ppm. rsc.orgingentaconnect.com For example, in 1-Boc-piperazine, the piperazine carbons appear as distinct signals, and the introduction of a substituent like a benzoyl group can lead to broad signals for the NCH₂ carbons. rsc.orgspectrabase.com The chemical shifts are sensitive to the electronic effects of substituents attached to the piperazine ring. In some cases, such as with certain 4-acyl-1-[2-aryl-1-diazenyl]piperazines, the signals for the piperazine ring carbons can be broad and weak, or even unobserved. ingentaconnect.com

Dynamic NMR studies on N,N'-substituted piperazines have revealed conformational complexities, including the presence of rotamers due to the partial double bond character of amide linkages and the limited ring inversion of the piperazine chair conformation. nih.govrsc.org

Table 1: Representative ¹H and ¹³C NMR Data for Piperazine Derivatives

CompoundNucleusChemical Shift (δ ppm)
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione mdpi.com¹H2.95–2.97 (m, 4H, piperazine), 3.15–3.17 (m, 4H, piperazine)
¹³C48.46, 50.14 (piperazine carbons)
N-[(E)-biphenyl-4-ylmethylidene]-4-(4-chlorobenzyl)this compound vulcanchem.com¹H2.70–2.50 (m, 8H, piperazine)
2-(4-(2-(m-tolylthio)ethyl)piperazinyl)acetonitrile mdpi.com¹H2.65–2.48 (m, 10H, piperazine)
¹³C52.5, 51.7 (piperazine carbons)

Mass Spectrometry (MS, HRMS, LC-MS, LC-MS/MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound and its derivatives. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula of newly synthesized compounds with high accuracy. ingentaconnect.comvulcanchem.com

Electrospray ionization (ESI) is a common ionization technique used for the analysis of piperazine compounds, often in positive ion mode ([M+H]⁺). mdpi.commdpi.comrsc.org For example, the theoretical mass of 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione was calculated as [M+H]⁺ 570.07300, with the experimental mass found to be 570.07309, confirming its elemental composition. mdpi.com

Liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) combine the separation power of liquid chromatography with the detection capabilities of mass spectrometry. tandfonline.comresearchgate.net These techniques are highly sensitive and are used for the trace analysis of piperazine derivatives in complex matrices, such as in active pharmaceutical ingredients (APIs). tandfonline.commdpi.commdpi.com For instance, an LC-MS/MS method was developed to quantify 1-amino-4-methyl-piperazine (AMP) and its potential genotoxic impurity, 1-methyl-4-nitroso-piperazine (MNP), in rifampicin. mdpi.com The detection of piperazine itself in biological samples can be challenging due to its low molecular weight and lack of a strong chromophore, making LC-MS/MS a suitable method. researchgate.net

Table 2: High-Resolution Mass Spectrometry (HRMS) Data for Selected Piperazine Derivatives

CompoundIonization ModeCalculated m/z [M+H]⁺Found m/z [M+H]⁺Reference
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thioneESI570.07300570.07309 mdpi.com
2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitrileESI290.1691290.1694 mdpi.com
2-(4-(2-((4-chlorophenyl)thio)ethyl)piperazinyl)acetonitrileESI296.0988296.0992 mdpi.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of a piperazine derivative will show characteristic absorption bands corresponding to the vibrations of its chemical bonds.

The N-H stretching vibrations of the secondary amine groups in the piperazine ring typically appear in the region of 3100-3500 cm⁻¹. xianshiyoudaxuexuebao.com For primary amines like this compound, these N-H stretches are also expected in a similar region. The C-N stretching vibrations of the piperazine ring are generally observed around 1250 cm⁻¹. vulcanchem.com

In substituted piperazines, other characteristic peaks will be present. For example, a Schiff base derivative of 1-amino-4-methylpiperazine (B1216902) shows a characteristic -C=N- (azomethine) stretching frequency around 1586-1605 cm⁻¹. dergipark.org.tr Aromatic C-H stretching vibrations are typically observed in the range of 3030-3040 cm⁻¹. dergipark.org.tr

Table 3: Characteristic IR Absorption Frequencies for Piperazine Derivatives

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Reference
Secondary Amine (N-H)Stretch3100-3500 xianshiyoudaxuexuebao.com
Aliphatic C-HStretch2831-2883 mdpi.com
Aromatic C-HStretch~3040 mdpi.com
Imine (C=N)Stretch~1645 vulcanchem.com
C-N (Piperazine)Stretch~1250 vulcanchem.com

Single-Crystal X-ray Diffraction Analysis

For example, the crystal structure of piperazinium (bis) p-toluenesulfonate was determined to be in the triclinic crystal system. researchgate.net Another study on a piperazinium sulphate crystal found it to belong to the monoclinic system. xianshiyoudaxuexuebao.com While no single-crystal X-ray data for this compound itself is readily available in the searched results, molecular modeling of related compounds predicts that the piperazine ring typically adopts a chair conformation. vulcanchem.com The analysis of novel methylxanthine derivatives containing a piperazine moiety also utilized single-crystal X-ray diffraction for structural confirmation. researcher.life

Chromatographic Separation and Purity Assessment of this compound Analogs

Chromatographic techniques are essential for separating this compound and its analogs from reaction mixtures and for assessing their purity.

High-Performance Liquid Chromatography (HPLC, RP-HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of piperazine compounds. rdd.edu.iq Reversed-phase HPLC (RP-HPLC) is a common mode used for this purpose. sielc.comnih.gov

The separation of piperazine and its derivatives can be achieved using various column types and mobile phases. For instance, piperazine-1-propylamine can be analyzed using a reverse-phase method with a mobile phase containing acetonitrile (B52724), water, and an acid modifier like phosphoric or formic acid. sielc.com For piperazine itself, which is a hydrophilic basic compound, specialized columns like Primesep 100 or 200, which work on a reversed-phase cation-exchange mechanism, have been used. sielc.com

HPLC is also crucial for purity assessment and for the analysis of trace impurities in pharmaceutical products containing piperazine derivatives. tandfonline.com For example, an HPLC-UV method was developed for the analysis of 1-methyl-4-amino-piperazine in an active pharmaceutical ingredient, which involved chemical derivatization to enhance UV detection. tandfonline.com

Table 4: HPLC Methods for Piperazine Analysis

AnalyteColumnMobile PhaseDetectionReference
Piperazine-1-propylamineNewcrom R1 (Reverse Phase)Acetonitrile, Water, Phosphoric AcidMS sielc.com
PiperazinePrimesep 100, Primesep 200 (Reversed-Phase Cation-Exchange)Not specifiedUV, LC/MS, ELSD/CAD sielc.com
1-Methyl-4-amino-piperazineZorbax SB C₁₈Water (0.1% TFA), Acetonitrile (0.1% TFA)UV (290 nm) tandfonline.com
Prazosin, Terazosin, Doxazosin (Piperazine-containing)Kromasil C₁₈ACN-diethylamine, Methanol, 10 mM Ammonium (B1175870) acetateUV (254 nm) nih.gov

Gas Chromatography (GC) for Volatile Amine Analysis

Gas chromatography (GC) is a powerful technique for the analysis of volatile compounds like amines. However, the analysis of amines by GC can be challenging due to their basicity and polarity, which can lead to poor peak shapes and adsorption onto the column. labrulez.com To overcome these issues, specialized columns and techniques are employed.

For the analysis of piperazine and related amines, deactivated columns are essential. labrulez.com Packings such as graphitized carbons coated with a stationary phase and deactivated with a base, or porous polymers, are commonly used. labrulez.com A popular choice is a column treated with potassium hydroxide (B78521) (KOH) to minimize peak tailing. labrulez.com For instance, a mixture of ethyleneamines, including piperazine, was successfully separated using an Rtx®-5 Amine column. scribd.com

The operational parameters of the GC system are critical for achieving good separation. These include injector and detector temperatures, carrier gas flow rate, and the oven temperature program.

Table 1: Illustrative GC Parameters for Amine Analysis

Parameter Setting Reference
Column DB-17, 30 m x 0.53 mm, 1 µm film thickness researchgate.net
Carrier Gas Helium researchgate.net
Flow Rate 2 mL/min researchgate.net
Injector Temperature 250°C researchgate.net
Detector Temperature 260°C researchgate.net
Oven Program 150°C for 10 min, then 35°C/min to 260°C for 2 min researchgate.net
Injection Volume 1.0 µL researchgate.net
Diluent Methanol researchgate.net

Note: This table provides an example of GC conditions and is not specific to this compound itself but for related piperazine compounds.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a widely used technique for the qualitative monitoring of reactions and for the separation of compounds. For piperazine derivatives, reversed-phase TLC (RP-TLC) is often employed to assess properties like lipophilicity. researchgate.nettandfonline.com

In RP-TLC, a nonpolar stationary phase, such as C18-bonded silica (B1680970) gel, is used with a polar mobile phase. researchgate.net The retention of a compound is influenced by its hydrophobicity; more lipophilic compounds travel further up the plate. The progress of reactions involving piperazine derivatives can be monitored using TLC plates, often visualized under UV light or with staining agents like iodine or phosphomolybdic acid. evitachem.commdpi.com For example, the synthesis of N-substituted amides of α-piperazine-γ-hydroxybutyric acid was monitored using RP-18W/UV254 plates with a mobile phase consisting of methanol, TRIS buffer, and acetic acid. researchgate.net

Table 2: TLC System for Piperazine Derivatives

Component Description Reference
Stationary Phase RP-18W/UV254 silica gel plates researchgate.net
Mobile Phase Methanol, TRIS buffer, and acetic acid mixture researchgate.net

| Visualization | UV irradiation, phosphomolybdic acid/heat, or iodine | mdpi.com |

Bioanalytical Method Development for this compound and its Metabolites

The study of this compound in biological systems necessitates the development of sensitive and selective bioanalytical methods. These methods are crucial for pharmacokinetic and metabolic studies. nih.gov Liquid chromatography coupled with mass spectrometry (LC-MS) is a cornerstone technique in this field. nih.govnih.gov

Sample preparation is a critical first step to remove interferences from complex biological matrices like plasma, brain, or liver tissue. nih.gov Techniques such as protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE) are commonly used. nih.gov

For the detection of piperazine and its metabolites, ultra-high-performance liquid chromatography (UHPLC) coupled with a fluorescence detector (FLD) or tandem mass spectrometry (MS/MS) offers high sensitivity and specificity. qascf.comqascf.com For instance, a UHPLC-ESI/MS/MS method was developed to quantify piperazine residues in various tissues. qascf.com The bioactivation of a compound containing a piperazine ring was studied using LC-MS/MS to characterize its phase I metabolites in human liver microsomes. nih.gov

Development of Derivatization Strategies for Analytical Detection

Derivatization is a chemical modification process used to enhance the detectability of an analyte or to improve its chromatographic properties. For amines like this compound, which may lack a strong chromophore or fluorophore, derivatization is often essential for sensitive detection by HPLC-UV or fluorescence detectors. qascf.comqascf.comacs.org

Common derivatizing agents for amines include dansyl chloride (DNS-Cl), benzoyl chloride, and o-phthalaldehyde. qascf.comqascf.com DNS-Cl reacts with primary and secondary amines to form highly fluorescent derivatives, enabling detection at very low concentrations. qascf.comqascf.com A reliable method for determining piperazine residues in tissues was developed using DNS-Cl as the derivatization reagent followed by UHPLC-FLD analysis. qascf.comqascf.com

In the context of mass spectrometry, derivatization can be used to improve ionization efficiency. Piperazine-based reagents themselves have been used to derivatize carboxyl groups in peptides, enhancing their signals in MALDI-MS analysis. researchgate.net For example, 1-(2-pyridyl)piperazine (B128488) (2-PP) and 1-(2-pyrimidyl)piperazine (2-PMP) have been shown to improve the ionization efficiency of peptides. researchgate.net Another strategy involves using twin derivatization reagents, such as 5-(dimethylamino)naphthalene-1-sulfonyl piperazine (Dns-PP) and its analogue, to significantly increase the mass spectrometry response of analytes like free fatty acids. nih.govacs.org

Table 3: Common Derivatization Reagents for Amines

Derivatizing Agent Analyte Functional Group Purpose Detection Method Reference
Dansyl chloride (DNS-Cl) Primary and secondary amines Enhance fluorescence UHPLC-FLD qascf.comqascf.com
Benzoyl chloride Primary and secondary amines Enhance UV detection HPLC-UV qascf.com
o-Phthalaldehyde (OPA) Primary amines Form fluorescent derivatives HPLC-FLD qascf.com
1-(2-pyridyl)piperazine (2-PP) Carboxyl groups Enhance ionization MALDI-MS researchgate.net

Computational and Theoretical Investigations of Piperazin 1 Amine and Analogs

Quantum Chemical Calculations for Piperazin-1-amine Systems

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules at the electronic level. mdpi.comacs.org For this compound systems, these methods provide a detailed picture of molecular geometry, reactivity, and intermolecular interactions.

Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure of molecules. tandfonline.comjapsonline.com It is frequently applied to piperazine (B1678402) derivatives to optimize their molecular structures and understand their biological activity. researchgate.net A common approach involves using the B3LYP functional with a 6-31G(d,p) basis set to perform these calculations. researchgate.net

DFT studies are instrumental in analyzing key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are often calculated. The HOMO-LUMO energy gap is a crucial parameter, as a smaller gap generally implies higher chemical reactivity and lower kinetic stability. researchgate.net For instance, the HOMO-LUMO energy gap for 2-(3-(4-phenylpiperazin-1-yl)propyl)isoindoline-1,3-dione was calculated to be 0.08782 eV, clarifying the charge exchange within the molecule and reflecting its biological activity. researchgate.net

Furthermore, DFT is used to generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the electrostatic potential on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for understanding intermolecular interactions. rjptonline.org DFT calculations can also probe specific non-covalent interactions, such as C–H…π interactions, which can be critical for understanding crystal packing and molecular recognition. rjptonline.org

Table 1: Selected DFT Study Findings on Piperazine Derivatives

Piperazine DerivativeDFT MethodKey FindingReference
2-(3-(4-phenylpiperazin-1-yl)propyl)isoindoline-1,3-dioneB3LYP/6-31G(d,p)HOMO-LUMO energy gap of 0.08782 eV, indicating high chemical reactivity. researchgate.net
(NZ,N'Z)-3,3'-(piperazine-1,4-diyl)bis(N-(-4-methyl benzylidene)propane-1-amine)DFTConfirmed the presence of C–H…π interactions facilitating crystal packing. rjptonline.org
Piperazine-linked 1,3,4-oxadiazole-quinoline conjugatesDFTCalculated reactivity descriptors such as HOMO, LUMO, electron affinity, and ionization potential. japsonline.com

The pKa value, which quantifies the acidity of a molecule, is a critical physicochemical property that determines the ionization state of a compound at a given pH. mdpi.com This, in turn, influences crucial characteristics like solubility, membrane permeability, and biological activity. mdpi.com Understanding the protonation states of the piperazine moiety is therefore essential in drug design.

Computational methods are frequently employed to predict the pKa of amines, including piperazine and its derivatives. mdpi.comworldscientific.comnih.gov These techniques often combine quantum chemistry calculations, such as DFT, with a continuum solvation model like the Integral Equation Formalism for the Polarizable Continuum Model (IEFPCM) to simulate the aqueous environment. mdpi.comworldscientific.com The process involves calculating the free energies of the protonated and neutral forms of the molecule to determine the dissociation constant. nih.gov

However, accurately predicting pKa for cyclic amines like piperazine can present challenges for standard continuum solvation models. worldscientific.com To improve accuracy, studies have incorporated modifications such as adding explicit water molecules within the solvation cavity or applying empirical correction factors. worldscientific.comnih.gov For example, one refined procedure successfully reduced the error in pKa prediction for cyclic amines by 62% compared to a previous technique. worldscientific.com Such computational analyses are vital for screening new compounds, particularly in fields like CO2 capture, where the pKa of amine solutions directly relates to the chemical reaction rate. worldscientific.comresearchgate.net

Density Functional Theory (DFT) Studies on Molecular Structures and Interactions

Molecular Modeling and Simulation Studies

Molecular modeling and simulations are indispensable tools for studying how this compound analogs interact with biological targets and for understanding their dynamic behavior in complex systems.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. koreascience.krresearchgate.net This method is extensively used to study piperazine derivatives, helping to elucidate their mechanism of action and guide the design of more potent compounds. koreascience.krresearchgate.netacs.org

In these studies, piperazine derivatives are docked into the active site of a target protein to predict their binding affinity, which is often expressed as a docking score in kcal/mol. For example, a series of piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives were docked against the carbonic anhydrase IX (CAIX) protein. The results showed strong binding affinities, with the most potent compound (SA7) exhibiting a binding affinity of -8.61 kcal/mol. Similarly, docking studies of other piperazine analogs have identified promising binding interactions with targets such as urease, with IC50 values as low as 1.1 µM, and the breast cancer protein BRCA1, with a binding affinity of -6.80 kcal/mol. rjptonline.orgresearchgate.net These computational predictions often align well with experimental results, confirming the utility of docking in identifying promising drug candidates. koreascience.kr

Table 2: Examples of Molecular Docking Studies on Piperazine Derivatives

Piperazine Derivative ClassProtein TargetBest Binding Affinity (kcal/mol)Reference
1,8-Naphthalimide-arylsulfonyl derivativesCarbonic Anhydrase IX (CAIX)-8.61
Benzimidazole-piperazine derivativesDNA topoisomerase-8.90 (Glide Score) researchgate.net
Substituted GuanidinesUrease (from H. pylori)Not specified in score, but IC50 of 1.1 µM researchgate.net
(NZ,N'Z)-3,3'-(piperazine-1,4-diyl)bis(N-(-4-methyl benzylidene)propane-1-amine)BRCA1-6.80 rjptonline.org

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the ligand-receptor complex over time. rjptonline.org MD simulations are performed to validate docking results and to understand the nuanced interactions, such as hydrogen bonds, that stabilize the complex within a simulated biological environment. rjptonline.org

For instance, MD simulations lasting 500 nanoseconds were conducted for piperazine derivatives targeting the histamine (B1213489) H3 and sigma-1 receptors to examine the stability of the compounds in the binding pocket. In another study, MD simulations confirmed the formation of a stable complex between a piperazine derivative and the BRCA2 protein, supporting the docking predictions. rjptonline.org Similarly, simulations of piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives bound to the CAIX protein were used to validate the stability of the docked poses. These simulations provide crucial insights into the dynamic behavior and interaction frequency of the ligand, reinforcing the findings from experimental and other computational methods. japsonline.com

Molecular Docking Analyses for Ligand-Target Interaction Prediction

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the variation in the biological activity of a series of compounds with changes in their physicochemical properties or structural features. acs.org The fundamental principle is that differences in molecular structure are responsible for the variations in the biological activities of the compounds. For piperazine derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful tools. researchgate.netacs.org

These models generate a 3D grid around an aligned set of molecules and calculate the steric and electrostatic fields at each grid point. acs.org The variation in these fields is then correlated with the biological activity (e.g., pIC50) to build a predictive model. researchgate.netacs.org For example, a 3D-QSAR study on piperazine derivatives with antihistamine effects found that both steric (52.3% contribution) and electrostatic (47.7% contribution) fields were crucial for activity. acs.org Another study on (4-piperidinyl)-piperazine derivatives as acetyl-CoA carboxylase inhibitors developed robust CoMFA and CoMSIA models with high cross-validated q² values (0.671 and 0.693, respectively) and non-cross-validated r² values (0.974 and 0.985, respectively), indicating excellent predictive power. researchgate.net The contour maps generated from these models provide a visual guide, highlighting regions where modifications to the molecular structure could enhance or diminish biological activity, thereby guiding the rational design of new, more potent analogs. researchgate.netacs.org

Table 3: Statistical Results of Selected 3D-QSAR Studies on Piperazine Derivatives

Derivative Class / ActivityModelq² (Cross-validated)r² (Non-cross-validated)Field ContributionsReference
Piperazine derivatives / AntihistamineCoMFANot specified0.985Steric: 52.3%, Electrostatic: 47.7% acs.org
Piperazine derivatives / AntibradykininCoMFA0.5390.995Steric: 45.2%, Electrostatic: 54.8% acs.org
(4-Piperidinyl)-piperazines / ACC InhibitorsCoMFA0.6710.974Not specified researchgate.net
(4-Piperidinyl)-piperazines / ACC InhibitorsCoMSIA0.6930.985Not specified researchgate.net
Pyrimidinyl-piperazine-carboxamides / FAAH InhibitorsCoMSIA0.7340.966Electrostatic: 30.4%, H-bond Acceptor: 33.0% worldscientific.com

In Silico ADME/Tox Predictions and Pharmacokinetic Profiling of this compound Compounds

Computational, or in silico, methods are integral to modern drug discovery, allowing for the early prediction of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as its potential toxicity (Tox). These predictions help to identify and eliminate candidate compounds with unfavorable characteristics, saving time and resources. nih.gov For piperazine-containing compounds, including analogs of this compound, various computational tools and models are employed to forecast their pharmacokinetic and toxicological profiles.

Detailed research into piperazine derivatives has utilized in silico platforms to build robust Quantitative Structure-Activity Relationship (QSAR) models. mdpi.com These models aim to establish a mathematical correlation between the chemical structures of piperazine derivatives and their biological activities or properties. For instance, studies have successfully used the SwissADME platform to evaluate the pharmacokinetic profiles of piperazine derivatives, assessing their drug-likeness by applying criteria such as Lipinski's, Veber's, and Egan's rules to predict oral bioavailability. mdpi.com

The core piperazine structure is recognized for its ability to improve the pharmacokinetic characteristics of drug candidates. nih.gov Its two nitrogen atoms can be modified to balance properties like water solubility, which is crucial for bioavailability. nih.govontosight.ai Computational studies have shown that the nature of the substituents on the piperazine ring significantly influences ADME properties.

A variety of software tools are available for these predictions. The ADMET Predictor™ software, for example, can forecast a wide range of parameters including hepatotoxicity and effects on the reproductive system. acs.orgjapsonline.com Other specialized tools like Lazar and ProTox are used to predict specific toxicological endpoints such as carcinogenicity, mutagenicity, and LD50 values. japsonline.com For mutagenicity assessments, a combination of expert rule-based systems (e.g., Derek Nexus) and statistical-based methodologies (e.g., Sarah Nexus) is often recommended to achieve a comprehensive evaluation. acs.org These computational approaches allow for the screening of virtual compounds to identify those with the most promising balance of high efficacy and low toxicity before committing to laboratory synthesis. japsonline.com

Table 1: Representative In Silico ADME/Tox Profile for Piperazine Derivatives

This table provides an example of typical parameters evaluated during the in silico screening of piperazine-containing compounds. The values are illustrative and not specific to this compound itself.

Parameter Category Property Predicted Value/Classification Significance
Physicochemical Properties Molecular Weight< 500 g/mol Adherence to Lipinski's Rule of Five
LogP (Lipophilicity)< 5Adherence to Lipinski's Rule of Five
Hydrogen Bond Donors< 5Adherence to Lipinski's Rule of Five
Hydrogen Bond Acceptors< 10Adherence to Lipinski's Rule of Five
Pharmacokinetics (ADME) Aqueous Solubility (LogS)HighGood dissolution and absorption
Human Intestinal AbsorptionHigh (>90%)Good potential for oral bioavailability
Blood-Brain Barrier (BBB) PenetrationVariesImportant for CNS-targeting drugs
Cytochrome P450 (CYP) InhibitionInhibitor/Non-inhibitorPredicts potential for drug-drug interactions acs.org
Toxicology (Tox) hERG InhibitionLow RiskPredicts risk of cardiac toxicity
Mutagenicity (Ames Test)NegativePredicts potential to cause DNA mutations
CarcinogenicityNon-carcinogenPredicts long-term cancer risk
HepatotoxicityLow/High RiskPredicts potential for liver damage

Computational Approaches for Degradation Pathway Elucidation of Piperazine-Containing Compounds

Understanding the degradation pathways of piperazine and its derivatives is crucial, particularly in industrial and environmental contexts. Computational chemistry offers powerful tools to elucidate the complex mechanisms involved in both thermal and oxidative degradation. acs.org These theoretical studies can identify transient intermediates and reaction pathways that are difficult to observe experimentally. acs.org

One significant area of investigation is the atmospheric photo-oxidation of piperazine, often initiated by hydroxyl (OH) radicals. acs.orgnih.govresearchgate.net Quantum chemistry calculations, such as those using Density Functional Theory (DFT) with the M06-2X functional and aug-cc-pVTZ basis set, have been employed to model these reactions. nih.govresearchgate.netnih.gov These computational studies corroborate experimental findings by predicting the major degradation routes. The process is shown to proceed via two primary mechanisms: H-abstraction from a C-H bond and H-abstraction from an N-H bond. nih.govresearchgate.net

Theoretical models predict that C-H abstraction is the major initial pathway, leading to the formation of 1,2,3,6-tetrahydropyrazine as the main product. nih.govresearchgate.net N-H abstraction, a minor pathway, results in the formation of products like 1-nitropiperazine (B131163) and 1-nitrosopiperazine (B26205) in the presence of nitrogen oxides (NOx). nih.govresearchgate.net Computational studies have been vital in rationalizing the formation of these and other degradation products, providing a solid foundation for understanding the atmospheric chemistry of piperazine. acs.org

Computational methods are also used to investigate thermal degradation, which is relevant in applications like industrial carbon capture where aqueous amine solutions are heated. researchgate.net These studies explore the reaction mechanisms that lead to the formation of various degradation products. The complexity of these processes is significant, as numerous species are involved, each with multiple potential degradation paths. acs.org Computational modeling helps to identify the most viable routes and validate experimental observations, contributing to the development of more stable amine solvents. acs.orgresearchgate.net

Table 2: Key Degradation Products of Piperazine Identified Through Computational and Experimental Studies

Product Name Formation Pathway Context Reference
1,2,3,6-TetrahydropyrazineC-H abstraction by OH radicalsAtmospheric Photo-oxidation nih.gov, researchgate.net
1-NitropiperazineN-H abstraction by OH radicals (in presence of NO₂)Atmospheric Photo-oxidation nih.gov, nih.gov
1-NitrosopiperazineN-H abstraction by OH radicals (in presence of NO)Atmospheric Photo-oxidation nih.gov, researchgate.net
1,4-DinitropiperazineSecondary photo-oxidationAtmospheric Photo-oxidation nih.gov, researchgate.net
N-FormylpiperazineThermal DegradationCO₂ Capture researchgate.net
N-(2-Aminoethyl)piperazineThermal DegradationCO₂ Capture researchgate.net

Pharmacological and Biological Activity Profiles of Piperazin 1 Amine Derivatives

Modulation of Neurotransmitter Receptors by Piperazin-1-amine Analogs

Derivatives of this compound have demonstrated a broad spectrum of activity at various neurotransmitter receptors, indicating their potential for the development of novel therapeutics for neurological and psychiatric disorders. These compounds have been shown to interact with dopamine (B1211576), serotonin (B10506), histamine (B1213489), and sigma receptors, often with high affinity and selectivity.

Dopamine Receptor Affinity and Selectivity (D2, D3, D4)

This compound analogs have been identified as potent ligands for dopamine receptors, particularly the D2 and D3 subtypes, which are key targets in the treatment of conditions like schizophrenia and Parkinson's disease. researchgate.netacs.org The affinity and selectivity of these compounds are highly dependent on the nature of the substituents on the piperazine (B1678402) ring and the linker connecting it to other chemical moieties.

For instance, a series of N-heterocyclic substituted piperazine derivatives of 5/7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol showed that the introduction of specific heterocyclic rings can significantly influence binding potency. researchgate.net Notably, the indazole derivative 10g displayed high affinity for both D2 and D3 receptors. researchgate.net The direct attachment of the piperazine moiety to certain positions on a heterocyclic ring, such as the 5-position of an indole (B1671886) in compound 22 , also resulted in high affinity for both D2 and D3 receptors. researchgate.net Furthermore, enantiomeric separation of potent racemic compounds revealed that one enantiomer, such as (-)-10e , can exhibit higher affinity for both D2 and D3 receptors compared to its counterpart. researchgate.net

In another study, N-(ω-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides were investigated as D2 and D3 receptor ligands. drugbank.com Structural modifications to the aryl moiety and the alkyl spacer led to compounds with subnanomolar D3 receptor affinity and significant selectivity over the D2 receptor. drugbank.com For example, compound 38 (ST 280) , an (E)-4-iodo-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)cinnamoylamide, demonstrated a very promising pharmacological profile with high affinity and selectivity for the human D3 receptor. drugbank.com

Similarly, piperazinylalkylisoxazoline analogues have been synthesized and evaluated for their binding affinities at dopamine receptor subtypes. ebi.ac.uk Compound 6h from this series showed good binding affinity at both D3 and D4 receptors with high selectivity over the D2 receptor. ebi.ac.uk

Table 1: Dopamine Receptor Affinity of this compound Derivatives

Compound D2 Receptor Ki (nM) D3 Receptor Ki (nM) D4 Receptor Ki (nM) Selectivity (D2/D3)
10g 28 2.83 - 9.9
22 30 2 - 15
(-)-10e 47.5 0.57 - 83.3
(+)-10e 113 3.73 - 30.3
38 (ST 280) 76.4 0.5 - 152.8
6h >465 4 4 >116

Serotonin (5-HT) Receptor Modulation

The serotonergic system is another important target for this compound derivatives. These compounds have shown interactions with various serotonin receptor subtypes, including 5-HT1A, 5-HT2A, and 5-HT7, suggesting their potential in treating depression, anxiety, and other mood disorders. csic.esjbclinpharm.org

Research has shown that certain piperazine derivatives, such as meta-chlorophenylpiperazine, interact with serotonergic receptors. csic.es Furthermore, a series of piperazin-1-yl substituted unfused heterobiaryls were synthesized and evaluated as ligands for the 5-HT7 receptor. jbclinpharm.org In this series, the model ligand 4-(3-furyl)-2-(4-methylpiperazin-1-yl)pyrimidine (2) and its derivatives showed that structural modifications significantly impact binding affinity. jbclinpharm.org For example, substitution at position 6 of the pyrimidine (B1678525) ring with an alkyl group, as seen in the ethylpyrimidine analog 12 and the butylpyrimidine analog 13 , substantially increased the binding affinity for the 5-HT7 receptor. jbclinpharm.org These compounds were found to be 5-HT7 receptor antagonists in functional assays. jbclinpharm.org

Table 2: Serotonin Receptor Affinity of this compound Derivatives

Compound 5-HT7 Receptor Ki (nM) 5-HT1A Receptor Ki (nM) 5-HT2A Receptor Ki (nM) 5-HT6 Receptor Ki (nM)
2 >60% inhibition at 100 nM - - -
12 1.6 >1000 10 130
13 8.3 >1000 12 10

Histamine H3 Receptor Antagonism

This compound derivatives have also been explored as antagonists of the histamine H3 receptor, a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. H3 receptor antagonists are being investigated for their potential in treating cognitive disorders, sleep-wake disorders, and attention-deficit/hyperactivity disorder (ADHD).

Studies on 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines have identified potent histamine H3 receptor antagonists. For example, compounds 1a and 1b , which have electron-withdrawing substituents on the benzyl (B1604629) moiety, demonstrated high in vitro potency. Replacing the piperazine scaffold with a piperidine (B6355638) ring in compounds 2a and 2b resulted in a slight decrease in potency.

In another series of non-imidazole histamine H3 ligands, 5-substituted-2-thiazol-4-n-propylpiperazines were characterized. The presence of substituents at position 5 in the thiazole (B1198619) ring was found to be favorable for histamine H3 receptor antagonist activity.

Table 3: Histamine H3 Receptor Antagonistic Activity of this compound Derivatives

Compound Histamine H3 Receptor pA2
1a 8.43
1b 8.49
2a 7.90
2b 8.35

Sigma Receptor Affinity (Sigma-1, Sigma-2)

Sigma receptors, particularly the sigma-1 and sigma-2 subtypes, are intracellular chaperone proteins that have been implicated in a variety of cellular functions and are considered potential targets for the treatment of neurological and psychiatric disorders, as well as cancer. This compound derivatives have been shown to exhibit significant affinity for both sigma receptor subtypes.

Research on a series of piperazine and piperidine derivatives revealed that many of the tested compounds interact with both sigma receptors to varying degrees. Notably, replacing a piperidine moiety with a piperazine, as seen when comparing compounds 5 and 4 , can dramatically alter the affinity for the sigma-1 receptor.

Further studies on analogs of 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) have provided insights into the structure-affinity relationships at sigma receptors. Removal or replacement of the cyclohexyl group on the piperazine nucleus can lead to a significant drop in affinity for both sigma-1 and sigma-2 receptors. The quaternization of the distal nitrogen atom of the piperazine also results in decreased affinity, suggesting the importance of the lone pair of electrons on this nitrogen for interaction with the sigma-1 receptor.

Table 4: Sigma Receptor Affinity of this compound Derivatives

Compound Sigma-1 Receptor Ki (nM) Sigma-2 Receptor Ki (nM)
PB28 0.38 0.68
Compound 4 1531 -
Compound 5 (piperidine analog) 3.64 -
PB28 without cyclohexyl ring 218 590
1-naphthalenyl derivative of PB28 2480 -

Cannabinoid Receptor 1 (CB1) Inverse Agonism

The cannabinoid receptor 1 (CB1) is a G protein-coupled receptor that is a key component of the endocannabinoid system and is involved in regulating appetite, pain, and mood. CB1 receptor inverse agonists have been investigated for the treatment of obesity and related metabolic disorders. Several this compound derivatives have been identified as potent CB1 inverse agonists.

One study focused on functionalized 6-piperazin-1-yl-purines, which were found to be potent antagonists of the human CB1 receptor with high selectivity over the CB2 receptor. Compound 65 from this series, an aryl urea (B33335) derivative, exhibited a high binding affinity and was orally bioavailable with reduced brain penetration. Another investigation into benzhydryl piperazine analogs led to the discovery of LDK1229 , a new CB1 inverse agonist with a distinct chemical scaffold from earlier generations of CB1 inverse agonists.

Table 5: Cannabinoid Receptor 1 (CB1) Inverse Agonist Activity of this compound Derivatives

Compound hCB1 Receptor Ki (nM) Selectivity (hCB2/hCB1)
65 4 >10,000
LDK1229 220 >4.5
5 3 -
15 2 ~1400

Antimicrobial Activities of this compound Derivatives

In addition to their effects on the central nervous system, this compound derivatives have demonstrated a wide range of antimicrobial activities, including antibacterial and antifungal properties. The structural versatility of the piperazine scaffold allows for modifications that can enhance their potency against various microbial strains.

The synthesis of new Mannich bases incorporating a piperazine moiety has yielded compounds with significant activity against Gram-positive bacteria, such as Staphylococcus and Bacillus species, as well as some Gram-negative bacteria. For example, a nitrophenyl substituent at the four position of the piperazine was found to promote both antibacterial and antifungal activity.

In another study, trimethoxyphenyl piperazine derivatives were synthesized and tested for their antimicrobial effects. Compounds 3d , 3e , and 3f showed good antifungal activity, while compounds 3b , 3c , 3d , 3g , and 3h exhibited moderate antibacterial activity. The introduction of bulky groups like diphenyl has been suggested to increase antimicrobial activity by enhancing the lipophilicity of the molecule, which could lead to better penetration into microbial cells.

Furthermore, chalcones containing a piperazine moiety have been evaluated for their antimicrobial activity, with some derivatives showing potential against Staphylococcus aureus, Escherichia coli, and Candida albicans. One compound in this series was found to have a minimum inhibitory concentration (MIC) of 2.22 µg/mL against Candida albicans.

Table 6: Antimicrobial Activity of this compound Derivatives

Compound/Derivative Class Target Microorganism Activity/MIC
Nitrophenylpiperazine derivatives Gram-positive bacteria (Staphylococcus, Micrococcus, Bacillus) Significant activity
Nitrophenylpiperazine derivatives Gram-negative bacteria (Enterobacteriaceae) Significant activity
Compound 3d, 3e, 3f Fungi Good antifungal activity
Compound 3b, 3c, 3d, 3g, 3h Bacteria Moderate antibacterial activity
Chalcone-piperazine derivative Candida albicans MIC = 2.22 µg/mL

Antibacterial Spectrum and Efficacy

Derivatives of this compound have demonstrated notable antibacterial activity against a range of both Gram-positive and Gram-negative bacteria.

Substituted piperazine derivatives have shown significant efficacy. nih.gov For instance, certain synthesized compounds exhibited considerable activity against Staphylococcus aureus, Pseudomonas aeruginosa, Streptomyces epidermidis, and Escherichia coli. nih.gov In one study, a series of piperine-piperazine analogues were synthesized and tested against Vibrio cholerae (Gram-negative) and Bacillus subtilis (Gram-positive). researchgate.net Compound 5f from this series showed the highest activity against both, which was attributed to the conjugated amide linkage and the presence of a nitro-substituent on the aromatic ring. researchgate.net

Similarly, novel Mannich bases with a piperazine moiety displayed significant activity against Gram-positive bacteria, particularly staphylococci and species of Micrococcus and Bacillus. mdpi.com Some of these derivatives were also effective against Gram-negative bacteria from the Enterobacteriaceae family. mdpi.com Another study reported that synthesized phenothiazine-piperazine derivatives showed good antibacterial activity against Staphylococcus aureus and Bacillus subtilis. thieme-connect.com

Furthermore, ciprofloxacin-hybridized piperazine derivatives have shown promising activity against various bacterial strains, including resistant ones. sci-hub.se For example, the INH-CPX hybrid 16d was particularly effective against Gram-positive strains, while the ciprofloxacin-sulfanilamide conjugate 14b was potent against both Gram-positive and Gram-negative bacteria. sci-hub.se

Some piperazine derivatives have also been evaluated for their activity against Mycobacterium tuberculosis. All tested compounds at concentrations of 100, 10, and 1 µg/L inhibited the growth of this bacterium. thieme-connect.com

Table 1: Antibacterial Activity of Selected this compound Derivatives

Compound/Derivative Class Target Bacteria Observed Activity/Efficacy
Substituted Piperazine Derivatives Staphylococcus aureus, Pseudomonas aeruginosa, Streptomyces epidermidis, Escherichia coli Significant antibacterial activity. nih.gov
Piperine-piperazine analogue 5f Vibrio cholerae, Bacillus subtilis Highest activity in its series. researchgate.net
Mannich bases with piperazine moiety Gram-positive bacteria (Staphylococci, Micrococcus, Bacillus), Gram-negative bacteria (Enterobacteriaceae) Significant activity. mdpi.com
Phenothiazine-piperazine derivatives Staphylococcus aureus, Bacillus subtilis Good antibacterial activity. thieme-connect.com
Ciprofloxacin hybrid 16d (INH-CPX) Gram-positive strains Best activity in its series (MIC = 0.5 mg/mL). sci-hub.se
Ciprofloxacin hybrid 14b Gram-positive and Gram-negative strains Potent activity (MIC = 0.5 mg/mL and 1 mg/mL, respectively). sci-hub.se
Various piperazine derivatives Mycobacterium tuberculosis Inhibition at concentrations of 1, 10, and 100 µg/L. thieme-connect.com

Antifungal Efficacy

This compound derivatives have also been investigated for their potential as antifungal agents, showing a range of efficacy against various fungal pathogens.

In a study of novel Mannich bases containing a piperazine moiety, all tested compounds demonstrated high fungistatic activity against Candida species, particularly C. parapsilosis. mdpi.com The minimum inhibitory concentrations (MICs) for some of these compounds were as low as 0.49 µg/mL. mdpi.com Similarly, another study found that many synthesized piperazine derivatives showed significant antifungal properties against Candida albicans, Aspergillus niger, Aspergillus flavus, and Aspergillus fumigatus. researchgate.net

Phenothiazine-piperazine derivatives have also exhibited good antifungal activity against Aspergillus species, although they were not active against Candida albicans. thieme-connect.com In contrast, some N-alkyl and N-aryl piperazine derivatives were found to be less active against the fungal strains tested when compared to their antibacterial activity. nih.gov

A series of 6-(piperazin-1-yl)-harmine amide derivatives were synthesized and evaluated for their antifungal activity against several plant pathogenic fungi. nyxxb.cn Compound 5j from this series showed excellent activity against Fusarium oxysporum, with an inhibition rate of 61.7% at a concentration of 50 μg/mL, which was better than the positive control, boscalid. nyxxb.cn

Furthermore, certain 4-aminocinnoline-3-carboxamide (B1596795) derivatives incorporating a piperazine moiety were tested against A. niger and C. albicans. mdpi.com The MIC values for these compounds were in the range of 12.5–50 μg/mL. mdpi.com

Table 2: Antifungal Activity of Selected this compound Derivatives

Compound/Derivative Class Target Fungi Observed Activity/Efficacy (MIC)
Mannich bases with piperazine moiety Candida spp. (especially C. parapsilosis) High fungistatic activity (MICs as low as 0.49 µg/mL). mdpi.com
Substituted piperazine derivatives Candida albicans, Aspergillus niger, Aspergillus flavus, Aspergillus fumigatus Significant antifungal properties. researchgate.net
Phenothiazine-piperazine derivatives Aspergillus spp. Good antifungal activity. thieme-connect.com
6-(piperazin-1-yl)-harmine amide derivative 5j Fusarium oxysporum 61.7% inhibition at 50 μg/mL. nyxxb.cn
4-(p-aminopiperazine)cinnoline-3-carboxamide derivatives Aspergillus niger, Candida albicans MIC values in the range of 12.5–50 μg/mL. mdpi.com

Anticancer and Antiproliferative Activities

The piperazine scaffold is a common feature in many compounds developed for anticancer therapy, exhibiting antiproliferative effects on various human cancer cell lines. nih.gov The incorporation of a piperazine moiety can enhance antiproliferative effects by improving water solubility, adjusting physicochemical properties, and forming hydrogen bonds. nih.gov

Several studies have highlighted the potent anticancer activities of piperazine derivatives. For instance, a novel piperazine derivative was found to inhibit cancer cell proliferation with GI50 values between 0.06 and 0.16 μM. nih.gove-century.us Vindoline-piperazine conjugates, such as compounds 23 and 25 , have shown significant antiproliferative activity against a wide range of cancer cell lines, with compound 23 being particularly effective against the breast cancer MDA-MB-468 cell line (GI50 = 1.00 μM). mdpi.com

Furthermore, derivatives of natural products incorporating a piperazine ring have demonstrated enhanced anticancer properties. A celastrol (B190767) derivative containing a piperazine moiety, compound 32 , exhibited potent antitumor activities with IC50 values ranging from 1.01 to 1.12 µM against MCF-7, Panc-1, and A549 cancer cell lines. tandfonline.com Similarly, an artemisinin (B1665778) derivative with an N-ethoxycarbonyl-piperazine group, compound 36 , was highly active against HepG2 and PLC-PRF-5 cells, with IC50 values of 4.1 and 5.7 µM, respectively. nih.govtandfonline.com

Piperazine-chalcone hybrids have also been developed as potential anticancer agents, with some compounds showing promising activity against a number of cell lines in preliminary screenings. tandfonline.com

Table 3: Anticancer Activity of Selected this compound Derivatives

Compound/Derivative Cancer Cell Line(s) Observed Activity/Efficacy (IC50/GI50)
Novel piperazine derivative K562 (leukemia) and others GI50 = 0.06-0.16 μM. nih.gove-century.us
Vindoline-piperazine conjugate 23 MDA-MB-468 (breast cancer) GI50 = 1.00 μM. mdpi.com
Celastrol derivative 32 MCF-7, Panc-1, A549 IC50 = 1.01–1.12 µM. tandfonline.com
Artemisinin derivative 36 HepG2, PLC-PRF-5 IC50 = 4.1 and 5.7 µM, respectively. nih.govtandfonline.com
Dehydroabietic acid derivative 31 SMMC-7721, HepG2, Hep3B IC50 = 1.39, 0.51, and 0.73 µM, respectively. tandfonline.com

Kinase Inhibition (MST4, SIK2) by this compound Scaffolds

This compound derivatives have been investigated as inhibitors of specific kinases involved in cancer progression, such as Mammalian Ste20-like kinase 4 (MST4) and Salt-inducible kinase 2 (SIK2).

The incorporation of a 3-(piperazin-1-yl)propan-1-amine (B1266140) moiety into pyrido[2,3-d]pyrimidin-7(8H)-one-based kinase inhibitors was found to reduce the binding affinity for both MST4 and SIK2, resulting in EC50 values greater than 1 µM. This suggests that the steric or electronic properties of the amine group in this specific scaffold are not favorable for potent inhibition of these kinases.

However, other piperazine-containing compounds have shown inhibitory activity against SIK2. Dasatinib, an FDA-approved kinase inhibitor that contains a piperazine ring, is known to inhibit SIK2. acs.orgnih.gov Additionally, a series of N-methylpiperazine derivatives were synthesized and showed improved potency, particularly against SIK2. nih.govacs.org Specifically, the difluoroazetidine derivative 14 and the N-methylpiperazine derivative 16 exhibited greater inhibition of SIK1, SIK2, and SIK3. nih.govacs.org

Hsp90-Cdc37 Activity Disruption

The interaction between Heat shock protein 90 (Hsp90) and its co-chaperone Cdc37 is a critical target in cancer therapy, and some piperazine derivatives have been shown to disrupt this protein-protein interaction (PPI).

A celastrol derivative containing a piperazine moiety, compound 32 , was identified as a significant disruptor of the Hsp90-Cdc37 interaction, with an IC50 value of 4.71 ± 0.14 µM. nih.govtandfonline.com This activity was more potent than the parent compound, celastrol. nih.govtandfonline.com The disruption of this interaction by compound 32 leads to the degradation of Hsp90 client proteins like Akt and Cdk4, contributing to its antitumor effects. nih.govtandfonline.com

Another study focused on optimizing Hsp90-Cdc37 PPI inhibitors discovered through virtual screening. nih.gov While the initial hit compounds showed Hsp90 binding and anticancer activity, further optimization was pursued to improve their efficacy. nih.gov It has been noted that replacing a pyrrolidine (B122466) with a piperazine in certain scaffolds can impact the disruptive activity. researchgate.net

Furthermore, HDN-1, an epipolythiopiperazine-2,5-dione, was identified as a novel C-terminal inhibitor of Hsp90. nih.gov Although not a direct this compound, its piperazine-like core structure is crucial for its activity. nih.gov

Carbonic Anhydrase Inhibition (CAIX)

Certain this compound derivatives have been evaluated as inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoform CAIX.

A series of compounds were synthesized where the amine part was varied to include N-phenylpiperazine, N-benzylpiperazine, and other substituted phenylpiperazines. nih.govtandfonline.com These compounds demonstrated good inhibition profiles against human CA I and II isoenzymes, with Ki values in the nanomolar range. nih.govtandfonline.com Compound 7 from this series showed the highest tumor selectivity. nih.govtandfonline.com

Mechanisms of Apoptosis Induction

A primary mechanism by which this compound derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death.

Several studies have shown that these compounds can trigger caspase-dependent apoptosis. For instance, a novel piperazine derivative was found to induce caspase-dependent apoptosis by inhibiting multiple cancer signaling pathways, including the PI3K/AKT, Src family kinases, and BCR-ABL pathways. nih.gove-century.usresearchgate.net Similarly, a dehydroabietic acid-piperazine derivative, compound 31 , was shown to increase intracellular reactive oxygen species (ROS), reduce mitochondrial membrane potential, and ultimately lead to apoptosis in HepG2 cells. tandfonline.com

β-elemene piperazine derivatives have also been shown to induce apoptosis in human leukemia cells. plos.orgnih.govnih.gov These compounds, particularly those with a secondary amino moiety (DX1, DX2, and DX5), were more potent in inducing apoptosis. plos.orgnih.govnih.gov The mechanism involves both the mitochondrial and death receptor-mediated apoptotic pathways, which are activated by the production of hydrogen peroxide (H2O2) and a decrease in the levels of cellular FLICE-inhibitory protein (c-FLIP). plos.orgnih.govnih.gov

Furthermore, piperazine-chalcone hybrids have been shown to induce apoptosis. tandfonline.com Compounds Vd and Ve from one study induced a significant increase in total apoptosis in HCT-116 cells compared to the control. tandfonline.com The celastrol derivative 32 also induces physiological apoptosis in Panc-1 cells. nih.govtandfonline.com

Anti-inflammatory and Analgesic Potential

Piperazine derivatives are recognized for their significant anti-inflammatory and analgesic properties, offering potential alternatives to currently available drugs that often have limiting side effects. thieme-connect.comnih.gov

Research into a series of methyl salicylate (B1505791) derivatives incorporating a piperazine moiety has revealed potent anti-inflammatory activities. nih.gov In studies using mouse models of xylol-induced ear edema and carrageenan-induced paw edema, all synthesized compounds showed notable effects. nih.gov Specifically, compounds designated as M15 and M16 demonstrated anti-inflammatory activity greater than aspirin (B1665792) and comparable to indomethacin (B1671933) at the same dosage. nih.gov Further in vitro investigation in RAW264.7 macrophages showed that compound M16 significantly inhibited the release of pro-inflammatory cytokines, interleukin (IL)-6 and tumor necrosis factor (TNF)-α, in a dose-dependent manner and reduced the upregulation of cyclooxygenase (COX)-2. nih.gov

Similarly, a study on N-phenyl piperazine derivatives found that they possess both anti-inflammatory and α-amylase inhibitory properties. biomedpharmajournal.org The compounds P6, P7, and P22 were identified as having significant anti-inflammatory potential, with all three showing 85-90% anti-inflammatory effects at a concentration of 500 µg/mL. biomedpharmajournal.org

The analgesic activity of pyridazine (B1198779) derivatives containing a piperazine moiety has also been evaluated. pcbiochemres.com In a p-benzoquinone-induced writhing test, which assesses pain response, all tested compounds showed significant analgesic effects. pcbiochemres.com Notably, compounds 8a, 8c, 8e, and 9f exhibited over 80% analgesic activity, with compound 8e being the most potent in both analgesic and anti-inflammatory tests, without causing ulcerogenic side effects. pcbiochemres.com

Table 1: Anti-inflammatory Activity of Selected Piperazine Derivatives

Compound Test Model Result Source
M16 Carrageenan-induced paw edema (in vivo) Activity equal to Indomethacin nih.gov
M16 LPS-induced cytokine release (in vitro) Significantly inhibited IL-6 and TNF-α nih.gov
P7 In vitro anti-inflammatory assay High potential across most concentrations biomedpharmajournal.org
P6, P7, P22 In vitro anti-inflammatory assay 85-90% effect at 500 µg/mL biomedpharmajournal.org
8e In vivo anti-inflammatory assay Most potent in series, no ulcerogenic effects pcbiochemres.com

Anthelmintic Mechanisms of Action of Piperazine Compounds

Piperazine and its salts, such as piperazine citrate (B86180) and hydrate, are well-established anthelmintic agents used to treat infections by parasitic worms like roundworms (Ascaris lumbricoides) and pinworms (Enterobius vermicularis). wisdomlib.orgdrugbank.comchemicalbook.com The primary mechanism of action is the induction of flaccid paralysis in the parasites. drugbank.comwikipedia.orgsaskoer.ca

This paralysis is achieved through piperazine's activity as a gamma-aminobutyric acid (GABA) receptor agonist. drugbank.compatsnap.comtruemeds.in Piperazine selectively binds to the GABA receptors on the muscle cell membranes of the worms. drugbank.comchemicalbook.com This binding enhances the inhibitory effects of GABA, leading to an influx of chloride ions and hyperpolarization of the muscle cell membrane. patsnap.comtruemeds.inpatsnap.com The resulting reduced excitability of the muscle cells causes a loss of muscle contraction, leading to paralysis. chemicalbook.compatsnap.com

Once paralyzed, the worms are unable to maintain their position within the host's gastrointestinal tract and are expelled from the body by the natural peristaltic movements of the intestine. drugbank.comsaskoer.capatsnap.com A key aspect of piperazine's utility is its selectivity; it primarily affects the neuromuscular system of the parasites with minimal impact on the host. wikipedia.orgpatsnap.com This selectivity is attributed to the fact that vertebrates primarily use GABA in the central nervous system, and the GABA receptors in helminths are a different isoform from those in vertebrates. wikipedia.org

Antiviral Properties of this compound Derivatives (e.g., HIV-1 Inhibitors)

The versatile piperazine scaffold has been incorporated into various compounds designed to combat viral infections. Research has shown that derivatives of this compound exhibit antiviral properties, including activity against Human Immunodeficiency Virus Type 1 (HIV-1).

Studies have focused on designing piperazine-based compounds that can act as inhibitors of key viral processes. While specific details on the antiviral mechanism of this compound derivatives are part of ongoing research, the broader class of piperazine derivatives has been investigated for various antiviral applications. researchgate.net The structural flexibility of the piperazine ring allows for modifications that can enhance binding to viral targets and improve pharmacokinetic properties, making it a valuable component in the development of new antiviral agents. wisdomlib.orgresearchgate.net

Other Noteworthy Biological Activities

Derivatives of piperazine have shown considerable promise as neuroprotective agents, particularly in the context of ischemic stroke and neurodegenerative diseases like Alzheimer's. thieme-connect.comrhhz.netontosight.ai

One notable compound, Fenazinel, a dicarbonylalkyl piperazine derivative, demonstrated potent anti-ischemic stroke activity and progressed to clinical trials. thieme-connect.comrhhz.net Subsequent research on novel dicarbonyl piperazine derivatives identified compounds with favorable neuroprotective activity. rhhz.net For instance, compound 7o, which contains a 2,5-dimethylpiperazin moiety, showed significant anti-ischemic stroke effects in both in vitro (oxygen-glucose deprivation in PC12 cells) and in vivo (focal cerebral ischemia in rats) models. rhhz.net

In the context of Alzheimer's disease, certain piperazine derivatives have been investigated for their ability to protect against amyloid toxicity. nih.govnih.gov One study identified a piperazine compound (PPZ) that exerts neuroprotective effects at nanomolar concentrations by activating neuronal store-operated calcium entry in dendritic spines. nih.gov This action was shown to restore long-term potentiation in hippocampal slices from a mouse model of Alzheimer's, suggesting these derivatives could be lead molecules for therapeutic development. nih.gov Another study showed that novel piperazine compounds D-687 and D-688 could reverse Aβ1-42 induced toxicity in SH-SY5Y cells, highlighting their neuroprotective properties. nih.gov

The piperazine scaffold is a key feature in the development of new anticonvulsant agents for treating epilepsy. wisdomlib.orgthieme-connect.comresearchgate.net

A study of dicarboxylic piperazine derivatives, specifically 1-(p-chlorobenzoyl)-piperazine-2,3-dicarboxylic acid (pCB-PzDA) and 1-(p-bromobenzoyl)-piperazine-2,3-dicarboxylic acid (pBB-PzDA), found them to be effective anticonvulsants in rodent models. nih.gov These compounds act by blocking excitation at glutamate (B1630785) receptors and showed a preferential antagonism against kainate-induced seizures. nih.gov

In another study, twenty-two new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives were synthesized and evaluated. nih.govppm.edu.pl The results indicated that anticonvulsant activity was prominent in the maximal electroshock (MES) seizure model, particularly for derivatives with a 3-(trifluoromethyl)anilide group. nih.govppm.edu.pl Several of these molecules were also active in the 6-Hz screen, a model for therapy-resistant partial epilepsy. nih.govppm.edu.pl The most potent derivative, compound 20, was found to be a moderate binder to neuronal voltage-sensitive sodium channels. nih.gov

Table 2: Anticonvulsant Activity of Selected Piperazine Derivatives

Compound Test Model Result Source
pBB-PzDA Sound-induced seizures (DBA/2 mice) Protective at 0.01 µmol (i.c.v.) nih.gov
pCB-PzDA Sound-induced seizures (DBA/2 mice) Protective at 0.03 µmol (i.c.v.) nih.gov
Compound 19 MES test (mice) Protective at 300 mg/kg (0.5h) and 100 mg/kg (4h) ppm.edu.pl
Compound 20 6-Hz screen / In vitro binding Active in 6-Hz model; moderate binder to sodium channels nih.gov
RP5 MES and scPTZ models (mice) ED50 of 14.82 mg/kg (MES) and 14.61 mg/kg (scPTZ) researchgate.net

Piperazine derivatives have been investigated for their antioxidant properties, which are crucial for combating oxidative stress linked to numerous diseases. nih.govontosight.aiasianpubs.org

A series of piperazine substituted indole derivatives were synthesized and evaluated for their in vitro antioxidant activity. jrespharm.com Compounds 2 and 11 demonstrated significant DPPH free radical scavenging activity, with results (81.63% and 85.63%, respectively) comparable to the standard antioxidant Vitamin E (88.6%). jrespharm.com Compound 11 also showed better inhibition of lipid peroxidation (79%) than Vitamin E (51%) at a 0.1 mM concentration. jrespharm.com

Another study synthesized six new aryl/aralkyl substituted piperazine derivatives containing a methylxanthine moiety. nih.gov Their antioxidant capacity was tested using DPPH, ABTS, and FRAP methods. Compound 3c showed the highest activity across all three assays, though it was less potent than the standard BHT in the DPPH radical scavenging test (IC50 of 189.42 µmol/L for 3c vs. 113.17 µmol/L for BHT). nih.gov

Research on 9-(piperazin-1-yl) acridine (B1665455) derivatives also highlighted their potential as antioxidants. ejbps.comwisdomlib.org When evaluated using the DPPH method, compound CP-05 (2-methyl-4-nitro-9-[(4-benzyl)piperazin-1-yl]acridine) exhibited the most significant antioxidant activity of the series. ejbps.comwisdomlib.org

Table 3: Antioxidant Activity of Selected Piperazine Derivatives

Compound Assay Result (% Inhibition or IC50) Source
Compound 2 DPPH Scavenging (0.1 mM) 81.63% jrespharm.com
Compound 11 DPPH Scavenging (0.1 mM) 85.63% jrespharm.com
Compound 11 Lipid Peroxidation (0.1 mM) 79% jrespharm.com
Compound 3c DPPH Scavenging IC50: 189.42 µmol/L nih.gov
CP-05 DPPH Scavenging Highest in its series ejbps.comwisdomlib.org

Antidiabetic Activity

The piperazine scaffold is a significant pharmacophore in the development of novel therapeutic agents for type 2 diabetes mellitus (T2DM). Researchers have explored various derivatives of this compound, demonstrating their potential to manage hyperglycemia through diverse mechanisms of action. These include the inhibition of key enzymes such as dipeptidyl peptidase-4 (DPP-4), α-glucosidase, and α-amylase, as well as the stimulation of glucose uptake in cells.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Inhibition of DPP-4 is a well-established strategy for treating T2DM. This enzyme is responsible for the degradation of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1), which play a crucial role in glucose homeostasis. By inhibiting DPP-4, the half-life of GLP-1 is extended, leading to enhanced insulin (B600854) secretion and suppressed glucagon (B607659) release in a glucose-dependent manner. pensoft.netpensoft.net

Several studies have focused on designing piperazine derivatives as DPP-4 inhibitors. pensoft.netpensoft.net A series of piperazine sulphonamide derivatives were synthesized and evaluated for their in vitro DPP-4 inhibitory activity. pensoft.net Among the tested compounds, some exhibited notable inhibition, with molecules 8d and 8h showing 28.73% and 27.32% inhibition, respectively, at a concentration of 10 µmol/L. pensoft.netpensoft.net The structure-activity relationship (SAR) studies revealed that the presence of methoxy (B1213986) and fluoro groups on the phenyl ring attached to the core piperazine structure contributed to better inhibitory activity. pensoft.netpensoft.net The most promising compound, 8h, was further evaluated in vivo and was found to reduce serum glucose levels in streptozotocin (B1681764) (STZ)-induced diabetic rats. pensoft.netpensoft.net

Another study reported the synthesis and biological evaluation of seven piperazine derivatives (3a-g) as potential DPP-IV inhibitors. nih.govresearchgate.net In vitro assessments showed that these compounds had DPP-IV inhibitory activity ranging from 19% to 30% at a 100 μM concentration. nih.govresearchgate.net The in vivo hypoglycemic activity of compound 3d, 1,4-bis(4-fluorophenylsulfonyl)piperazine, was confirmed in STZ-induced diabetic mice, where it significantly decreased blood glucose levels compared to the control group. nih.govresearchgate.netmdpi.com

Table 1: DPP-4 Inhibitory Activity of Selected Piperazine Derivatives
CompoundStructure SummaryIn Vitro ActivityReference
Compound 8dPiperazine sulphonamide derivative with a fluoro group28.73% inhibition at 10 µmol/L pensoft.netpensoft.net
Compound 8hPiperazine sulphonamide derivative with a methoxy group27.32% inhibition at 10 µmol/L pensoft.netpensoft.net
Compound 3d1,4-bis(4-fluorophenylsulfonyl)piperazine19%-30% inhibition range at 100 µM (for series 3a-g) nih.govresearchgate.net

α-Glucosidase and α-Amylase Inhibition

Another therapeutic approach for managing postprandial hyperglycemia is the inhibition of carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase in the digestive tract. Delaying carbohydrate digestion slows the absorption of glucose into the bloodstream.

Furthermore, a series of nineteen piperazine sulfonamide analogs were synthesized and evaluated for their α-amylase inhibitory potential. nih.govresearchgate.net These compounds displayed a wide range of activity, with IC50 values from 1.571 ± 0.05 to 3.98 ± 0.397 μM, which were comparable to the standard, acarbose (B1664774) (IC50 = 1.353 ± 0.232 μM). nih.govresearchgate.net Specifically, compounds 1, 2, 3, and 7 were identified as having significant inhibitory effects. nih.govresearchgate.net The structure-activity relationship studies indicated that electron-withdrawing groups, such as chloro, fluoro, and bromo, enhanced the inhibitory activity. researchgate.net

Novel benzimidazole (B57391) derivatives incorporating a piperazine moiety have also been investigated as α-glucosidase inhibitors. nih.gov Certain compounds in this class were found to be highly effective, inhibiting the enzyme by up to 99%. nih.gov

Table 2: α-Amylase and α-Glucosidase Inhibitory Activity of Piperazine Derivatives
Compound SeriesTarget EnzymeKey FindingsReference
N-phenyl piperazines (P7, P22)α-AmylaseAchieved 50% inhibition at 100 µg/mL. biomedpharmajournal.org
Piperazine Sulfonamides (1-19)α-AmylaseIC50 values ranging from 1.571 ± 0.05 to 3.98 ± 0.397 µM. nih.govresearchgate.net
Benzimidazole-piperazine derivativesα-GlucosidaseUp to 99% enzyme inhibition. nih.gov

Stimulation of Glucose Uptake and Other Mechanisms

Beyond enzyme inhibition, some piperazine derivatives exert their antidiabetic effects by directly influencing glucose metabolism at the cellular level. A study on aryl piperazine derivatives investigated their ability to stimulate glucose uptake. nih.gov The lead compound, 3a (also referred to as RTC1), was found to increase glucose uptake by 2.57-fold compared to the vehicle control. nih.gov This action was partly attributed to the inhibition of NADH:ubiquinone oxidoreductase (Complex I of the mitochondrial respiratory chain), with an IC50 value of 27 μM. nih.gov The synthesis and systematic structure-activity relationship study of 41 derivatives confirmed that several compounds in this class could effectively stimulate glucose uptake. nih.gov

In a different approach, N-(6-(4-(piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide derivatives were synthesized as potential agents to combat insulin resistance. nih.gov These compounds were observed to enhance adipogenesis in 3T3-L1 adipocytes, suggesting they may activate peroxisome proliferator-activated receptor-gamma (PPARγ), a key regulator of adipocyte differentiation and insulin sensitivity. nih.gov

Additionally, in vivo studies on 1-benzhydryl-piperazine sulfonamide and carboxamide derivatives in STZ-induced diabetic rats showed that compound 2e, a sulfonamide derivative, possessed enhanced antidiabetic activity compared to other compounds in the series. researchgate.net This suggests that the sulfonyl functional group plays a crucial role in the observed activity. researchgate.net

Table 3: Antidiabetic Activity of Piperazine Derivatives via Other Mechanisms
Compound/SeriesMechanism of ActionKey FindingsReference
Aryl Piperazine 3a (RTC1)Glucose Uptake Stimulation / NADH:ubiquinone oxidoreductase inhibition2.57-fold increase in glucose uptake; IC50 = 27 μM for enzyme inhibition. nih.gov
N-(6-(4-(piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamidesEnhancement of AdipogenesisStimulated adipocyte differentiation in 3T3-L1 cells. nih.gov
1-benzhydryl-piperazine sulfonamide (2e)In vivo antihyperglycemicShowed enhanced antidiabetic activity in STZ-induced diabetic rats. researchgate.net

Table of Mentioned Compounds

Compound Name/Identifier
1,4-bis(4-fluorophenylsulfonyl)piperazine (3d)
1-benzhydryl-piperazine sulfonamide (2e)
Aryl Piperazine 3a (RTC1)
Compound 1 (Piperazine Sulfonamide analog)
Compound 2 (Piperazine Sulfonamide analog)
Compound 3 (Piperazine Sulfonamide analog)
Compound 7 (Piperazine Sulfonamide analog)
Compound 8d (Piperazine sulphonamide derivative)
Compound 8h (Piperazine sulphonamide derivative)
N-(6-(4-(piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide
N-phenyl Piperazine P6
N-phenyl Piperazine P7
N-phenyl Piperazine P22
Acarbose

Structure Activity Relationship Sar Studies and Molecular Design of Piperazin 1 Amine Scaffolds

Impact of Substituent Variation on Receptor Binding and Selectivity

The modification of substituents on the piperazin-1-amine scaffold is a fundamental strategy in medicinal chemistry to modulate how a molecule binds to its target receptor and its selectivity for that receptor over others.

The nature of the aryl or heterocyclic group attached to the piperazine (B1678402) nitrogen atom significantly influences receptor affinity and selectivity. researchgate.netnih.gov In the development of ligands for dopamine (B1211576) and serotonin (B10506) receptors, which are crucial targets for antipsychotic and antidepressant medications, the choice of these substituents is paramount. researchgate.netresearchgate.neteurekaselect.com

For instance, in a series of compounds targeting dopamine D2 and D3 receptors, the introduction of various N-heterocyclic substituents on the piperazine ring was explored. nih.gov Studies showed that the piperazine ring could accommodate different substituted indole (B1671886) rings. The indazole derivative 10g showed high affinity for both D2 and D3 receptors, while the benzo[b]thiophene derivative 10i also exhibited high affinity. nih.gov The enantiomers of compound 10e displayed differential activity, with (-)-10e showing higher affinity and selectivity for the D3 receptor compared to its (+) enantiomer. nih.gov This highlights that both the type of heterocycle and the stereochemistry are critical for receptor interaction.

Similarly, in the design of 5-HT7 receptor antagonists, the 4-(3-furyl) moiety was found to be crucial for high binding affinity. mdpi.com Replacing the pyrimidine (B1678525) core with a pyridine (B92270) ring did not cause a dramatic loss of affinity, indicating some flexibility in the central scaffold, but the heteroaryl group remained a key interaction element. mdpi.comnih.gov Slight modifications to this group, such as adding a methyl substituent to the 3-furyl ring (compounds 23 , 24 ), led to a reduction in affinity. mdpi.com

The arylpiperazine moiety is a common pharmacophoric fragment for agents active at dopaminergic, adrenergic, and serotonergic receptors. jetir.org For 5-HT1A receptor agonists, a 2-methoxyphenyl group on the piperazine ring is a well-established feature for high affinity. acs.orgrsc.org In a series of indazole-based derivatives, compounds with a substituent at the ortho position of the phenyl ring on the piperazine adopted a specific conformation in the D2 receptor binding pocket, different from those with meta or para substituents. tandfonline.com This positioning allows for π–π stacking interactions with aromatic amino acids like Phe6.52 and Trp6.48, stabilizing the ligand-receptor complex. tandfonline.com

Table 1: Influence of Aryl/Heterocyclic Substituents on Receptor Binding Affinity (Ki in nM)
CompoundSubstituentD2 Ki (nM)D3 Ki (nM)Receptor Selectivity (D2/D3)Reference
(+)-10eN-CH2-Indole1133.7330.3 nih.gov
(-)-10eN-CH2-Indole47.50.5783.3 nih.gov
10gN-CH2-Indazole282.839.9 nih.gov
10iN-CH2-Benzo[b]thiophene63.91.5840.4 nih.gov
14aN-Isoquinoline13.50.43531.0 nih.gov
14bN-Quinoline8.850.68512.9 nih.gov

The linker connecting the piperazine scaffold to other pharmacophoric elements plays a critical role in determining biological activity by influencing the molecule's conformation, flexibility, and ability to bridge binding sites on a receptor. explorationpub.com The length and rigidity of this linker can profoundly affect affinity and selectivity. acs.orgexplorationpub.com

In the development of Proteolysis Targeting Chimeras (PROTACs), the linker's properties are pivotal for the formation of an efficient ternary complex between the target protein and an E3 ligase. nih.govrsc.org The inclusion of a piperazine ring in the linker can increase rigidity and aqueous solubility upon protonation. nih.govrsc.orgrsc.org However, the pKa of the piperazine nitrogen is strongly affected by neighboring groups. nih.govrsc.org Studies have shown that the basicity of the piperazine nitrogen reaches a maximum when a carbonyl group in the linker is at least three methylene (B1212753) units away. rsc.org This modulation of pKa is crucial as it affects the protonation state at physiological pH, which in turn impacts solubility and cell permeability. rsc.org

For 5-HT1A receptor agonists, SAR studies indicated that the length of the alkyl chain between the arylpiperazine and a hydantoin (B18101) moiety was of great importance for 5-HT1A/α1 affinity and selectivity, with a one-carbon chain (n=1) being optimal. acs.org In a series of multitarget agents for dopamine and serotonin receptors, a three-carbon (propyl) linker between an indazole scaffold and the piperazine moiety was found to be optimal. tandfonline.com

The rigidity of the linker is also a key factor. While flexible linkers like polyethylene (B3416737) glycol (PEG) are common, more rigid linkers incorporating cyclic structures like piperidine (B6355638) or piperazine have been used to improve activity. explorationpub.comnih.gov Rigidity can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty upon binding to the receptor and thus potentially increasing affinity.

Influence of Aryl and Heterocyclic Substituents

Rational Design Strategies for Enhanced Pharmacodynamic Profiles

Rational drug design involves the deliberate creation of new molecules with specific biological activities, based on an understanding of the target's structure and the ligand's SAR. mdpi.com For this compound derivatives, these strategies aim to improve pharmacodynamic properties, such as enhancing receptor affinity, increasing selectivity, and modulating functional activity (e.g., agonist vs. antagonist).

One common strategy is to leverage the piperazine scaffold's favorable CNS pharmacokinetic profile. researchgate.netnih.gov The piperazine ring often imparts properties that allow molecules to cross the blood-brain barrier, which is essential for CNS-acting drugs. ijpsr.com Rational design often focuses on modifying the substituents on the piperazine ring to optimize interactions with specific receptor subtypes while maintaining or improving these pharmacokinetic properties. nih.govtandfonline.com

Another key strategy is the "bitopic ligand" design, particularly effective for achieving receptor subtype selectivity. mdpi.com This approach involves designing a molecule with two binding fragments (pharmacophores) connected by a linker. For D3-selective antagonists, an N-aryl piperazine moiety often serves as the orthosteric binding fragment that interacts with the primary binding site, while a secondary pharmacophore interacts with a less conserved secondary binding site, conferring subtype selectivity. mdpi.comacs.org

The design process is often guided by computational methods. mdpi.com Molecular docking can predict how a designed molecule will bind to its target, allowing chemists to prioritize the synthesis of compounds with the most promising interaction profiles. tandfonline.com This approach was used in the design of phenylpiperazine derivatives of 1,2-benzothiazine as potential anticancer agents, where molecules were designed to interact with topoisomerase II. mdpi.com

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling is a powerful tool in ligand-based drug design, where a model is created based on the common structural features of known active ligands. This model represents the essential three-dimensional arrangement of functional groups required for biological activity. acs.orgnih.gov

For ligands targeting G-protein coupled receptors (GPCRs) like adrenergic, serotonin, and sigma receptors, pharmacophore models typically include several key features:

A basic, positively ionizable center: This is almost universally present and often corresponds to one of the piperazine nitrogens, which forms a crucial electrostatic interaction with an acidic residue (e.g., an aspartic acid) in the receptor's binding pocket. mdpi.comnih.govnih.gov

Hydrophobic/Aromatic sites: These regions of the pharmacophore interact with hydrophobic pockets in the receptor, often through van der Waals or π–π stacking interactions. The aryl substituent on the piperazine ring commonly occupies one of these sites. nih.govceu.es

Hydrogen bond acceptors/donors: These features contribute to binding specificity and affinity. ceu.esacs.org

A pharmacophore model for 5-HT3 receptor ligands identified a basic nitrogen atom and a hydrogen bond acceptor approximately 5 Å away as essential for high-affinity binding. acs.org For sigma-1 (σ1) receptor ligands, a general model consists of a central amine flanked by two hydrophobic domains. acs.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) studies are often used in conjunction with pharmacophore modeling. nih.govnih.gov QSAR models derive mathematical relationships between the chemical structures of a series of compounds and their biological activities. nih.gov These models can then be used to predict the activity of novel, unsynthesized compounds, thereby guiding the design process. For α1-adrenoceptor antagonists, QSAR models confirmed that key features for receptor binding include an electrostatic interaction involving the protonated amine, complemented by specific polar and steric interactions. nih.gov

Molecular Hybridization Approaches in this compound Drug Discovery

Molecular hybridization is a drug design strategy that combines two or more distinct pharmacophoric units from different bioactive molecules into a single hybrid compound. researchgate.netnih.gov The goal is to create a new molecule with an improved affinity and efficacy profile, or one that possesses dual or multiple modes of action. sci-hub.setandfonline.com The piperazine scaffold is an excellent linker or core for creating such hybrids due to its synthetic tractability and favorable physicochemical properties. researchgate.nettandfonline.comsci-hub.se

This approach has been successfully applied in various therapeutic areas:

Anticancer Agents: Hybrid molecules combining the piperazine scaffold with natural products have shown enhanced antitumor activity. A wogonin-piperazine derivative exhibited significantly higher potency against several cancer cell lines than the parent compound wogonin. nih.gov Similarly, chalcone-piperazine hybrids have been investigated as inhibitors of VEGFR-2 kinase for their anticancer potential. tandfonline.com Bile acid-piperazine hybrids have also been developed, with one compound showing potent activity against a multiple myeloma cell line. nih.gov

Antitubercular Agents: A molecular hybridization strategy was used to design inhibitors of Mycobacterium tuberculosis. nih.gov This involved linking four bioactive fragments: a substituted piperazine, a benzofuran, an amino acid, and a 2,4-dinitrobenzenesulfonamide (B1250028) into a single molecule. Several of the resulting hybrids showed potent activity, equal or superior to the standard drug ethambutol. nih.gov

CNS Agents: In the search for novel treatments for CNS disorders, a scaffold hybridization strategy was employed to create bitopic ligands targeting the dopamine D3 receptor. acs.org This involved linking an N-(2,3-dichlorophenyl)piperazine nucleus (the primary pharmacophore) to a 1,4-benzodioxane (B1196944) scaffold (the secondary pharmacophore) via a butyl chain, resulting in potent and selective D3R ligands. acs.org

Table 2: Examples of Piperazine-Based Hybrid Molecules and Their Activities
Hybrid TypePharmacophores CombinedTarget/ActivityKey FindingReference
AnticancerWogonin + PiperazineAntitumor (HepG2, A549, BCG-823 cells)Hybrid 13 showed IC50 values of 1.07 µM, 1.74 µM, and 0.98 µM, respectively, far more potent than parent wogonin. nih.gov
AnticancerBile Acid + PiperazineAntitumor (KMS-11 multiple myeloma cells)Compound 16, with a cinnamylpiperazinyl group, was the most potent with an LD50 of 8.5 µM. nih.gov
AntitubercularPiperazine + Benzofuran + Amino Acid + DinitrobenzenesulfonamideMycobacterium tuberculosisHybrids 4a, 4c, 4j showed superior activity (MIC 0.78 µg/mL) to ethambutol. nih.gov
CNS AgentArylpiperazine + BenzodioxaneDopamine D3 Receptor AntagonistResulted in potent and D3R-selective or multitarget ligands. acs.org

Optimization of Specific Biological Activities via SAR Analysis

SAR analysis is the cornerstone of optimizing a lead compound into a drug candidate. By systematically modifying a molecule's structure and measuring the effect on biological activity, researchers can identify the key structural features that govern its potency and selectivity. eurekaselect.comnih.gov

Antipsychotic Activity: The development of atypical antipsychotics often targets a combination of dopamine D2 and serotonin 5-HT2A receptors. researchgate.neteurekaselect.com SAR studies on piperazine derivatives have shown that attaching different heterocyclic groups can greatly potentiate antipsychotic activity. researchgate.neteurekaselect.com For a series of D2/D3 receptor ligands, introducing a bulky isoquinoline (B145761) group (14a ) on the piperazine nitrogen led to high D3 selectivity, while a quinoline (B57606) group (14b ) reduced this selectivity. nih.gov This demonstrates how subtle changes in the aryl substituent can fine-tune the receptor selectivity profile.

Antidepressant Activity: Many antidepressants function by inhibiting the reuptake of serotonin and/or norepinephrine (B1679862). researchgate.netnih.gov SAR studies of piperazine-based reuptake inhibitors have established that potency and selectivity are a function of both the substitution pattern on the aryl rings and the stereochemistry of the molecule. researchgate.net This has allowed for the identification of selective serotonin reuptake inhibitors (SSRIs), selective norepinephrine reuptake inhibitors (NRIs), and dual SNRIs from the same chemical series. researchgate.net

5-HT7 Receptor Antagonism: For a series of piperazin-1-yl substituted heterobiaryls, SAR analysis was performed to optimize 5-HT7 receptor affinity. mdpi.comnih.gov It was found that while various small alkyl and arylalkyl substituents on the basic piperazine nitrogen were well-tolerated, replacing the piperazine ring itself with homopiperazine, piperidine, or morpholine (B109124) resulted in a significant decrease or complete loss of affinity. mdpi.comnih.gov Furthermore, substituting the pyrimidine core at position 6 with an alkyl group substantially increased binding affinity. mdpi.com

Sigma Receptor Ligands: In the development of selective sigma-1 (σ1) receptor ligands for potential use as analgesics, SAR studies focused on piperidine and piperazine scaffolds. acs.orgnih.gov Comparing piperazine and piperidine derivatives revealed that the choice of the core heterocyclic ring was a critical structural element for achieving dual activity at histamine (B1213489) H3 and σ1 receptors. acs.org

Table 3: Optimization of 5-HT7 Receptor Affinity via SAR
CompoundModification from Hit Compound 2 (Ki = 7.2 nM)5-HT7 Ki (nM)Reference
1Unsubstituted piperazine (R=H)10 mdpi.comnih.gov
5Benzyl (B1604629) substituent on piperazine25 mdpi.comnih.gov
12Ethyl group at pyrimidine C61.5 mdpi.com
13Butyl group at pyrimidine C61.2 mdpi.com
42Piperazine replaced with Homopiperazine148 mdpi.comnih.gov
43Piperazine replaced with Piperidine> 10,000 mdpi.comnih.gov

Preclinical Research and Therapeutic Potential of Piperazin 1 Amine Derivatives

In Vitro Efficacy Studies of Piperazin-1-amine Analogs

The therapeutic potential of this compound derivatives is underscored by numerous in vitro studies demonstrating their efficacy against a wide range of biological targets. The versatility of the piperazine (B1678402) scaffold allows for structural modifications that yield compounds with potent and specific activities. researchgate.net

For instance, certain benzimidazole (B57391) compounds featuring a piperazine fragment have been investigated as tubulin-targeting agents. researchgate.net Compound 7c from this series showed significant anthelmintic effects against Trichinella spiralis larvae and displayed lower IC50 values against glioblastoma (U-87 MG) and breast cancer (MDA-MB-231) cell lines compared to the control drug, albendazole. researchgate.net Similarly, derivatives of ursolic acid incorporating a piperazine moiety have demonstrated enhanced anticancer activity. tandfonline.com Compound 20 , which contains a 4-fluorobenzyl piperazine group, was found to be particularly effective against HeLa and MKN45 cancer cell lines, with IC50 values of 2.6 µM and 2.1 µM, respectively. tandfonline.com

In the realm of antiviral research, novel piperazine derivatives have been evaluated for their activity against HIV-1. rjptonline.org One analog, compound (21) , was identified as a CCR5 antagonist with an IC50 value of 6.29 mM and an anti-HIV-1 inhibitor with an IC50 of 0.44 mM. rjptonline.org Furthermore, in the context of SARS-CoV-2, trisubstituted piperazine derivatives have been developed as noncovalent main protease (Mpro) inhibitors. acs.org The optimized compound, GC-78-HCl , exhibited high enzyme-inhibitory potency (IC50 = 0.19 μM) and excellent antiviral activity against the virus (EC50 = 0.40 μM), comparable to Nirmatrelvir. acs.org

The antimicrobial potential of piperazine derivatives is also well-documented. rjptonline.org A series of azole-containing piperazine derivatives showed moderate to significant in vitro antibacterial and antifungal activities. rjptonline.org Specifically, compounds 34 and 35 demonstrated broad-spectrum antimicrobial efficacy with MIC values ranging from 3.1 to 25 μg/mL, which is comparable to standard drugs. rjptonline.org In another study, fluorinated piperazine-hydroxyethylamine analogues were tested against Plasmodium falciparum. researchgate.net Compounds 13g and 14g showed promising inhibitory activity on the Pf3D7 strain with IC50 values of 0.28 and 0.09 μM, respectively, and also proved effective against the chloroquine-resistant PfDd2 strain. researchgate.net

The table below summarizes the in vitro efficacy of selected this compound analogs across different therapeutic areas.

Compound/AnalogTarget/Cell LineActivity TypeEfficacy (IC50/EC50/MIC)
Compound 7c MDA-MB-231 & U-87 MG cellsCytotoxicityLower IC50 than albendazole
Compound 20 HeLa cellsCytotoxicity2.6 µM
Compound 20 MKN45 cellsCytotoxicity2.1 µM
Compound 8 PC3 cellsInhibitory Activity1.05 µM
GC-78-HCl SARS-CoV-2 MproEnzyme Inhibition0.19 µM
GC-78-HCl SARS-CoV-2Antiviral Activity0.40 µM
GC-55 SARS-CoV-2Antiviral Activity0.54 µM
Compound (21) CCR5Antagonist Activity6.29 mM
Compound (21) HIV-1Antiviral Activity0.44 mM
Compounds 34 & 35 Various bacterial/fungal strainsAntimicrobial Activity3.1 to 25 μg/mL
Compound 13g Plasmodium falciparum (Pf3D7)Antiplasmodial Activity0.28 µM
Compound 14g Plasmodium falciparum (Pf3D7)Antiplasmodial Activity0.09 µM
Compound 10e Cav3.2 T-type channelsChannel Block~4 µM

Target Engagement and Mechanism of Action Elucidation

The therapeutic effects of this compound derivatives are mediated through their interaction with a diverse set of biological targets, often involving the modulation of central nervous system pathways or inhibition of key enzymes. researchgate.net

A significant number of piperazine derivatives exert their pharmacological effects by engaging with neurotransmitter receptors. For example, a series of imidazo[1,5-a]quinoxaline (B8520501) piperazine ureas demonstrate high affinity for the γ-aminobutyric acid A (GABA-A)/benzodiazepine receptor complex. acs.org The efficacy of these analogues ranges from inverse agonists to full agonists, with many acting as partial agonists. acs.org Their mechanism involves modulating chloride ion currents, which was confirmed using the whole-cell patch-clamp technique. acs.org Another class of piperazine derivatives acts as dual-targeting ligands, exhibiting high-affinity antagonism at both histamine (B1213489) H3 and sigma-1 (σ1) receptors, which are implicated in pain pathways. acs.orgacs.org

Other derivatives function by inhibiting crucial enzymes. Piperazin-1-ylpyridazines have been identified as a novel and potent class of inhibitors for dCTP pyrophosphatase 1 (dCTPase), a "housekeeping" enzyme involved in nucleotide metabolism that has been linked to cancer progression. acs.org These inhibitors were shown to increase the thermal and protease stability of the dCTPase enzyme. acs.org In the context of viral diseases, certain piperazine derivatives act as noncovalent inhibitors of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication. acs.org For cancer therapy, some derivatives of chromen-4-one containing a piperazine ring show potent inhibitory activity against telomerase. tandfonline.com

The mechanism of action for some anticancer piperazine derivatives involves inducing DNA damage and cell cycle arrest. tandfonline.com For example, compound 8 , a derivative of 2-styrylchromone, was found to inhibit colony formation and arrest the cell cycle at the G2/M phase in PC3 prostate cancer cells. tandfonline.com Similarly, certain piperazine-based compounds have been identified as potent blockers of T-type calcium channels, which are important in the primary afferent pain pathway. nih.gov One such derivative, compound 10e , was found to be a potent blocker of Cav3.2 channels, mediating tonic block of these channels. nih.gov

Early-Stage Preclinical Evaluation

The structural features of the piperazine moiety often confer favorable pharmacokinetic properties, including enhanced solubility and bioavailability. ontosight.aiontosight.ai The presence of a 2-(2-ethoxyethoxy)ethyl group, for instance, can improve a compound's solubility and bioavailability. ontosight.ai The trihydrochloride salt form of some derivatives is also used to enhance these properties. ontosight.ai

Preclinical studies have demonstrated that piperazine derivatives can achieve excellent oral bioavailability. acs.org Pharmacokinetic analysis of several imidazo[1,5-a]quinoxaline piperazine ureas in rats indicated excellent absorption and a reasonable half-life. acs.org The use of the piperazine substituent allowed for excellent drug levels and a long duration of action in the central nervous system. acs.org Similarly, in silico predictions for a series of novel piperazine-oxadiazole derivatives suggested high oral bioavailability and the ability to penetrate the blood-brain barrier (BBB). cuestionesdefisioterapia.com

In the development of improved antiviral agents, the oral bioavailability of piperazine derivatives has been a key focus. For a series of SARS-CoV-2 Mpro inhibitors, structural modifications led to a significant improvement in pharmacokinetic properties. acs.org The oral bioavailability of GC-14 in rats was 7.2%, which increased to 10.5% for its successor, GC-67-HCl . acs.org Further optimization resulted in GC-78 , which showed an oral bioavailability of 20% in rats, even without co-administration with a pharmacokinetic enhancer like Ritonavir. acs.org In another example, a prodrug of Dasatinib, JLTN , was synthesized to improve oral bioavailability by targeting intestinal peptide transporters. jst.go.jp This resulted in a 150%-fold increase in oral bioavailability compared to the parent drug in monkeys. jst.go.jp Preliminary pharmacokinetic studies of an antiplasmodial fluorinated piperazine-hydroxyethylamine analogue, compound 14g , also showed good absorption and a sustained presence in the body for more than six hours. researchgate.net

Metabolic stability is a critical factor in the drug development pipeline, and piperazine derivatives have been the subject of extensive profiling to optimize this property. plos.org In vitro studies using human and rat liver microsomes are commonly employed to assess the metabolic half-life (t1/2) of these compounds. plos.orgacs.orgnih.gov

Research has shown that the metabolic fate of piperazine derivatives is highly dependent on their substitution patterns. For a series of arylpiperazine derivatives, the half-life values in human liver microsomes ranged from approximately 2.76 minutes to 9.32 minutes. plos.org It was noted that compounds bearing a 2-pyrimidynyl ring, such as compound 30 (t1/2 = 9.32 min) and compound 17 (t1/2 = 9.25 min), were the most metabolically stable in this particular series. plos.org

Efforts to improve metabolic stability often involve structural modifications to block common sites of metabolism. For a series of atypical dopamine (B1211576) transporter (DAT) inhibitors, N-dealkylation of the piperazine ring was identified as a major route of metabolic instability. nih.gov Replacing the piperazine with piperidine (B6355638) analogues resulted in compounds like 20a-d with improved metabolic stability in rat liver microsomes. nih.gov In another study on a series of piperazin-1-ylpyridazines, which initially suffered from rapid clearance (t1/2 of 2-3 minutes), structural modifications guided by metabolite identification led to a more than 50-fold improvement in in vitro intrinsic clearance, with compound 29 achieving a half-life of 105 minutes in human liver microsomes. researchgate.net Similarly, for a series of serotonin (B10506) 5-HT1A ligands, trans piperazine derivatives such as 35, 39, 41, 68, 69, and 70 showed improved metabolic stability in human microsomes and hepatocytes compared to the parent compound. acs.org

The table below presents metabolic stability data for selected this compound derivatives.

Compound/AnalogSystemHalf-life (t1/2)
Compound 1 (piperazin-1-ylpyridazine)Human Liver Microsomes3 min
Compound 29 (piperazin-1-ylpyridazine)Human Liver Microsomes105 min
JJC10–73 (piperidine amine)Mouse Liver Microsomes38 min
RDS03–94 (dimethyl-piperazine)Mouse Liver Microsomes20 min
Compound 13 (arylpiperazine)Human Liver Microsomes2.76 min
Compound 17 (arylpiperazine)Human Liver Microsomes9.25 min
Compound 30 (arylpiperazine)Human Liver Microsomes9.32 min

Investigation of Bioavailability and Absorption (without dosage)

Translational Research Prospects for this compound Derivatives

The extensive preclinical data on this compound derivatives highlight their significant potential for translation into future therapeutic agents. ontosight.ai The diverse biological activities, coupled with the ability to fine-tune pharmacokinetic properties through structural modification, make this scaffold highly attractive for drug development. researchgate.netontosight.ai

Several piperazine derivatives have emerged from preclinical studies as promising candidates for further evaluation. acs.org For example, two partial GABAA agonist analogues, 55 and 91 , demonstrated good activity in anxiolytic models with acceptable pharmacokinetics. acs.org In the field of infectious diseases, the potent antiplasmodial activity of compounds 13g and 14g , especially against drug-resistant strains, and their efficacy in mouse models, positions them as interesting candidates for further development. researchgate.net Similarly, the SARS-CoV-2 Mpro inhibitor GC-78 shows promise due to its potent antiviral activity and enhanced pharmacokinetic profile, warranting further investigation as a clinical candidate. acs.org

The discovery of dual-acting compounds, such as the histamine H3 and σ1 receptor antagonists, could represent a breakthrough in developing novel therapies for conditions like chronic pain. acs.orgacs.org Future studies will aim to determine if such dual-acting ligands are more effective than single-selective drugs. acs.org For many novel derivatives, further research involving a comprehensive range of biochemical, pharmacological, and toxicological studies is necessary to fully assess their efficacy and safety before they can advance to clinical trials. ontosight.ai The continued exploration of structure-activity and structure-metabolism relationships will be crucial in designing the next generation of piperazine-based drugs with enhanced efficacy and improved safety profiles. plos.orgthieme-connect.com

Future Directions and Emerging Research Avenues for Piperazin 1 Amine

Development of Novel and Efficient Synthetic Methodologies

The synthesis of piperazine (B1678402) derivatives, including Piperazin-1-amine, is a cornerstone of medicinal chemistry, and researchers are continuously seeking more efficient and environmentally friendly methods. rsc.orgorganic-chemistry.org Current strategies often involve multi-step processes, but new approaches aim to streamline production.

Recent developments have focused on catalyst-free, atom-economical, and multicomponent domino reactions to create disubstituted piperazine derivatives. eurekaselect.com Another promising avenue is the use of visible-light-promoted decarboxylative annulation, which allows for the synthesis of 2-aryl, 2-heteroaryl, and 2-alkyl piperazines under mild conditions. organic-chemistry.org The cleavage of the 1,4-diazabicyclo[2.2.2]octane (DABCO) bond is also being explored as an efficient route to functionalized piperazines. rsc.orgeurekaselect.com These innovative methods not only improve yield and reduce waste but also open up possibilities for creating a wider diversity of this compound analogs for further study. eurekaselect.com

A notable trend is the replacement of hazardous alkyl halides with more readily available alcohols for the N-alkylation of the piperazine unit, a significant step towards greener chemistry in drug synthesis. eurekaselect.com Furthermore, palladium-catalyzed cyclization reactions are enabling the modular synthesis of highly substituted piperazines with excellent control over region- and stereochemistry. organic-chemistry.org

Table 1: Emerging Synthetic Strategies for Piperazine Derivatives

MethodologyDescriptionAdvantages
Domino Reactions Multi-component reactions that form several bonds in a single operation.Atom-economical, reduced waste, increased efficiency. eurekaselect.com
Visible-Light Photoredox Catalysis Uses light energy to drive chemical reactions.Mild reaction conditions, high functional group tolerance. organic-chemistry.org
DABCO Bond Cleavage Utilizes the cleavage of the DABCO scaffold to produce functionalized piperazines.Efficient access to functionalized piperazines without affecting the core ring structure. rsc.org
N-Alkylation with Alcohols Replaces traditional alkyl halides with alcohols for N-alkylation.Greener synthesis, use of readily available starting materials. eurekaselect.com
Palladium-Catalyzed Cyclization Couples propargyl units with diamine components.High regio- and stereochemical control, modular synthesis. organic-chemistry.org

Exploration of New Biological Targets and Disease Areas for this compound

The versatile structure of the piperazine scaffold has long been recognized as a "privileged structure" in drug discovery, with derivatives showing activity in a wide range of therapeutic areas. nih.govtandfonline.com Research continues to uncover new biological targets and potential applications for this compound and its analogs.

Initially known for its anthelmintic properties, the applications of piperazine derivatives have expanded dramatically. researchgate.net Current research is exploring their potential as anticancer, antimicrobial, anti-inflammatory, antipsychotic, and neuroprotective agents. nih.govresearchgate.netontosight.ai For instance, certain piperazine derivatives are being investigated as inhibitors of cholinesterases and amyloid-beta self-aggregation, which are key pathological hallmarks of Alzheimer's disease. ebi.ac.uk

The ability of the piperazine moiety to modulate the activity of neurotransmitters like serotonin (B10506) and dopamine (B1211576) makes it a promising scaffold for developing new treatments for psychiatric conditions such as anxiety and depression. solubilityofthings.com Furthermore, the structural flexibility of this compound allows for modifications that can lead to the discovery of compounds targeting novel biological pathways implicated in various diseases. researchgate.netresearchgate.net

Integration of Advanced Computational Techniques in this compound Drug Design

The advent of powerful computational tools has revolutionized the drug discovery process, and this compound research is no exception. In silico methods, such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking, are being increasingly used to design and screen novel this compound derivatives with enhanced efficacy and better pharmacokinetic profiles. mdpi.compharmacophorejournal.com

Computational studies help in understanding the molecular interactions between this compound analogs and their biological targets. mdpi.comnih.gov For example, molecular docking simulations can predict the binding affinity and orientation of a ligand within the active site of a protein, providing valuable insights for lead optimization. ebi.ac.ukmdpi.com Density Functional Theory (DFT) calculations are employed to investigate the electronic properties of these molecules, which are crucial for their reactivity and biological activity. mdpi.comijcce.ac.ir

These computational approaches not only accelerate the identification of promising drug candidates but also help in predicting their absorption, distribution, metabolism, and excretion (ADME) properties, as well as potential toxicity, early in the development process. pharmacophorejournal.comarabjchem.org This integration of computational chemistry significantly reduces the time and cost associated with traditional drug discovery.

Table 2: Computational Tools in this compound Research

Computational TechniqueApplication
Molecular Docking Predicts the preferred orientation of a molecule when bound to a target protein. ebi.ac.ukmdpi.com
QSAR (Quantitative Structure-Activity Relationship) Relates the chemical structure of a molecule to its biological activity. mdpi.com
DFT (Density Functional Theory) Investigates the electronic structure and properties of molecules. mdpi.comijcce.ac.ir
ADME/Tox Prediction In silico prediction of pharmacokinetic properties and toxicity. pharmacophorejournal.com

Nanotechnology and Drug Delivery System Applications for this compound Conjugates

Nanotechnology offers exciting new possibilities for enhancing the therapeutic potential of this compound derivatives. By conjugating these compounds to nanocarriers, researchers aim to improve their solubility, stability, and targeted delivery to specific cells or tissues.

One innovative approach involves the use of "humanized" chimeric Archaeal ferritin (HumAfFt) nanocages. nih.govacs.org The internal cavity of these protein cages can be decorated with cationic this compound-based compounds to facilitate the encapsulation and delivery of therapeutic molecules like small interfering RNA (siRNA). nih.govacs.orgresearchgate.net This system has shown promise for targeted gene silencing in cancer cells. nih.govacs.orgresearchgate.net

Furthermore, pH-sensitive block copolymers containing piperazine moieties are being developed for drug delivery systems. google.com These polymers can self-assemble into nano-sized particles that are stable at physiological pH but release their drug cargo in the acidic environment of tumors or inflammatory tissues. google.com The development of piperazine-based nano-catalysts is also an active area of research, with applications in the synthesis of other important chemical compounds. rsc.org

Collaborative Research and Industry Partnerships in this compound Development

The journey of a new drug from the laboratory to the market is a long and complex process that often requires collaboration between academic institutions, research organizations, and pharmaceutical companies. The development of this compound and its derivatives is no different.

Industry partnerships are crucial for translating promising research findings into tangible therapeutic products. Companies with expertise in drug manufacturing and clinical trials play a vital role in advancing the development of new this compound-based drugs. environmentclearance.nic.inindustryarc.com Collaborative projects, often supported by national research funding agencies, bring together experts from different fields to tackle the multifaceted challenges of drug discovery. anr.fraidic.itccsknowledge.com

Such collaborations foster innovation by combining the fundamental research strengths of academia with the developmental and commercialization capabilities of the industry. This synergistic approach is essential for accelerating the progress of this compound research and ultimately bringing new and effective treatments to patients.

Q & A

Q. What are the key synthetic routes for preparing Piperazin-1-amine derivatives, and how do reaction conditions influence yield and purity?

this compound derivatives are typically synthesized via nucleophilic substitution, reductive amination, or Schiff base formation. For example, 4-methyl-N-(3-nitrobenzylidene)this compound was synthesized through a condensation reaction between 4-methylthis compound and 3-nitrobenzaldehyde under reflux in ethanol . Yield optimization often depends on solvent choice (e.g., polar aprotic solvents for SN2 reactions), temperature control (reflux vs. room temperature), and stoichiometric ratios of reagents. Impurities such as unreacted amines or byproducts (e.g., Schiff base hydrolysis products) require purification via column chromatography or recrystallization .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound derivatives?

  • X-ray crystallography provides definitive structural confirmation, as seen in 4-methyl-N-(4-nitrobenzylidene)this compound , where monoclinic crystal packing (space group C2/c) revealed intermolecular C–H···O interactions critical for stability .
  • NMR spectroscopy (e.g., ¹H and ¹³C) identifies substituent positions on the piperazine ring, with chemical shifts in the δ 2.5–3.5 ppm range indicative of piperazine protons .
  • Mass spectrometry (MS) confirms molecular weight, as demonstrated for (1S,4S)-4-(4-methylpiperazin-1-yl)cyclohexan-1-amine (m/z 198 [M+H]⁺) .

Q. How do this compound derivatives interact with biological targets, and what assays validate these interactions?

this compound derivatives often target enzymes or receptors due to their amine and aromatic groups. For instance, Schiff base derivatives exhibit inhibitory activity against human carbonic anhydrase isoenzymes (hCA I/II), assessed via UV-Vis spectrophotometry using 4-nitrophenyl acetate as a substrate . Binding affinity can be quantified via surface plasmon resonance (SPR) or fluorescence quenching assays.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound analogs?

Discrepancies in bioactivity may arise from variations in:

  • Experimental design : Differences in cell lines (e.g., HEK293 vs. HeLa) or assay conditions (pH, temperature).
  • Compound purity : Impurities >5% (e.g., unreacted amines) can skew results, necessitating HPLC validation .
  • Structural modifications : Subtle changes (e.g., nitro vs. methyl substituents) alter electronic properties and binding kinetics.
    A robust approach involves replicating studies using standardized protocols (e.g., OECD guidelines) and applying statistical tools (e.g., ANOVA) to assess significance .

Q. What strategies optimize the design of this compound-based gas sensors, and how are sensitivity thresholds determined?

Schiff base derivatives like 4-methyl-N-(3-nitrobenzylidene)this compound function as chemiresistive sensors by binding gas molecules (e.g., NH₃, NO₂) via lone-pair electrons on the imine group. Sensitivity is enhanced by:

  • Crystallographic tuning : Intermolecular interactions (e.g., π-π stacking) improve charge transport .
  • Doping with conductive polymers : Polyaniline composites amplify signal response.
    Thresholds are measured using gas flow systems with controlled concentrations, where detection limits as low as 1 ppm are achievable .

Q. How do steric and electronic effects influence the regioselectivity of this compound reactions?

Steric hindrance from bulky substituents (e.g., cyclopentyl groups) directs reactions to less hindered nitrogen sites, as seen in 4-cyclopentylthis compound . Electronic effects, such as electron-withdrawing nitro groups, activate specific positions for electrophilic substitution. Computational tools (e.g., DFT calculations) predict reactive sites by analyzing frontier molecular orbitals (FMOs) and charge distribution .

What frameworks guide the formulation of rigorous research questions for this compound studies?

The PICO framework (Population, Intervention, Comparison, Outcome) and FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) are effective. For example:

  • PICO : "Does substituting the piperazine ring with a methyl group (Intervention) enhance binding to hCA II (Outcome) compared to unsubstituted analogs (Comparison) in in vitro assays (Population)?"
  • FINER : Ensure questions address gaps in gas sensor materials or enzymatic inhibition mechanisms .

Methodological Guidelines

  • Synthetic Protocols : Reference PubChem’s Lexichem TK-generated IUPAC names and InChI keys for reproducibility .
  • Data Validation : Cross-check crystallographic data (e.g., CCDC entries) and spectral libraries (e.g., SDBS) .
  • Ethical Compliance : Adhere to APIC guidelines for nitrosamine risk assessment in amine-containing APIs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.